Product packaging for Zolamine(Cat. No.:CAS No. 553-13-9)

Zolamine

Cat. No.: B3343718
CAS No.: 553-13-9
M. Wt: 291.4 g/mol
InChI Key: KYBJXENQEZJILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zolamine (CAS 553-13-9) is an ethylenediamine derivative with documented pharmacological activity as a histamine H1 receptor antagonist and anticholinergic agent . Its core research value lies in its role as a classical antihistamine, providing a structural template for studying the evolution and structure-activity relationships (SAR) of anti-allergy compounds . Researchers utilize this compound to investigate pathways involved in allergic responses, as H1 receptor antagonists work by inhibiting the biological effects of histamine, a key mediator in hypersensitivity diseases . The compound's structure, which features a thiazole ring substituted for a pyridine or benzene ring found in earlier drugs like mepyramine, was a key development in the search for active antihistamines with modified side-effect profiles . In addition to its H1 antagonist properties, this compound also possesses anticholinergic activity, making it an antipruritic agent in research settings . This dual action makes it a compound of interest for studying mechanisms of itch and allergic reactions. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3OS B3343718 Zolamine CAS No. 553-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-17(2)9-10-18(15-16-8-11-20-15)12-13-4-6-14(19-3)7-5-13/h4-8,11H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBJXENQEZJILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203817
Record name Zolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-13-9
Record name Zolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXB79TB0N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Molecular Pharmacology of H1 Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Histamine H1 Receptor and its Antagonists

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses.[1][2] Upon binding of its endogenous ligand, histamine, the H1 receptor activates the Gq/11 family of G-proteins, initiating a signaling cascade that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately mediating physiological effects such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[3][4]

H1 receptor antagonists, commonly known as antihistamines, are a class of drugs that counteract the effects of histamine. They are broadly classified into first-generation and second-generation agents.[5][6] First-generation antihistamines, such as diphenhydramine and chlorpheniramine, are known for their ability to cross the blood-brain barrier, leading to sedative effects.[5] Second-generation antihistamines, like loratadine and cetirizine, are designed to have reduced central nervous system penetration, thereby minimizing sedation.[6] Mechanistically, many H1 antihistamines act as inverse agonists rather than neutral antagonists, meaning they bind to and stabilize the inactive conformation of the H1 receptor, thus reducing its basal activity.[1]

Quantitative Analysis of H1 Receptor Binding and Function

The interaction of an antagonist with the H1 receptor can be quantified through various in vitro assays. The binding affinity and functional potency are key parameters in characterizing the pharmacological profile of a compound.

Table 1: Representative Binding Affinity of an H1 Antagonist at the Human H1 Receptor
ParameterValue (nM)RadioligandCell LineReference
Ki1.5[3H]-MepyramineCHO-K1Fictional Data

Ki (Inhibition constant) represents the concentration of the antagonist required to occupy 50% of the receptors in the presence of a competing radioligand.

Table 2: Representative Functional Antagonism of an H1 Antagonist
Assay TypeParameterValue (nM)AgonistEndpointReference
Calcium MobilizationIC508.2HistamineIntracellular Ca2+Fictional Data
IP1 AccumulationpA28.9HistamineIP1 LevelsFictional Data

IC50 (Half maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293).

  • [3H]-Mepyramine (a radiolabeled H1 antagonist).

  • Test compound (e.g., our representative antagonist).

  • Non-specific binding control (e.g., a high concentration of a known H1 antagonist like Mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, [3H]-Mepyramine, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

Objective: To measure the ability of an antagonist to inhibit histamine-induced intracellular calcium mobilization.

Materials:

  • A cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine (agonist).

  • Test compound (antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye for a specified time (e.g., 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Measure the baseline fluorescence using the plate reader.

  • Add a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to the wells.

  • Immediately measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Calculate the response as the peak fluorescence minus the baseline fluorescence.

  • Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Mechanisms and Workflows

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Conformational Change Gq Gq Protein H1R_active->Gq Activates Gq_active Gq Protein (Active) Gq->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates PLC_active PLC (Active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates PKC_active PKC (Active) PKC->PKC_active Response Cellular Response (e.g., Inflammation) PKC_active->Response Phosphorylates Downstream Targets

Caption: H1 Receptor signaling cascade upon histamine binding.

Experimental Workflow for H1 Antagonist Characterization

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 In Vivo Models Binding Radioligand Binding Assay Ki Determine Ki (Binding Affinity) Binding->Ki Functional Functional Assay (e.g., Calcium Mobilization) IC50 Determine IC50 (Functional Potency) Functional->IC50 SAR Structure-Activity Relationship (SAR) Ki->SAR IC50->SAR Efficacy Efficacy Models (e.g., Allergic Models) SAR->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) SAR->PKPD

Caption: Workflow for preclinical characterization of an H1 antagonist.

Mechanism of Action: Inverse Agonism

G cluster_0 Receptor States cluster_1 Ligand Interactions cluster_2 Signaling Outcome R_inactive R (Inactive State) R_active R* (Active State) R_inactive->R_active Equilibrium Basal Basal Activity R_active->Basal Agonist Histamine (Agonist) Agonist->R_active Binds and Stabilizes Max Maximal Response Agonist->Max Shifts Equilibrium to R* Antagonist H1 Antagonist (Inverse Agonist) Antagonist->R_inactive Binds and Stabilizes Reduced Reduced Basal Activity Antagonist->Reduced Shifts Equilibrium to R

Caption: Inverse agonism at the H1 receptor.

References

An In-depth Technical Guide to the Synthesis and Purification of Zolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary literature detailing the original synthesis of Zolamine, published in 1952 by Shigeya Saijo in the Journal of the Pharmaceutical Society of Japan, could not be accessed for this review. Consequently, the following technical guide is constructed based on established chemical principles and analogous synthesis pathways for structurally similar 2-aminothiazole derivatives. The experimental protocols provided are representative and should be optimized for specific laboratory conditions. Quantitative data is presented for illustrative purposes and may not reflect actual experimental outcomes.

Introduction

This compound, chemically known as N'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, is an antihistaminic and anticholinergic agent. Its synthesis involves the formation of a substituted 2-aminothiazole core, a common scaffold in medicinal chemistry. This guide outlines a probable synthetic route and purification methods for this compound, intended to provide a foundational understanding for researchers in drug discovery and development.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process, beginning with the formation of an intermediate N-(4-methoxybenzyl)-N-(2-thiazolyl)ethane-1,2-diamine, followed by reductive amination to introduce the dimethylamino group. A plausible and efficient alternative, based on the likely starting materials, involves a direct alkylation of a precursor amine.

A common and effective method for constructing the core of this compound is through the reaction of 2-amino-N-(4-methoxybenzyl)thiazole with 2-(dimethylamino)ethyl chloride. This approach directly assembles the final molecule in a single alkylation step.

Key Reactants
ReactantStructure
2-Amino-N-(4-methoxybenzyl)thiazole(Structure not available)
2-(Dimethylamino)ethyl chloride hydrochlorideClCH₂CH₂N(CH₃)₂ · HCl
Sodium hydride (NaH) or similar baseNaH
Anhydrous Dimethylformamide (DMF)HCON(CH₃)₂
Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation.

Materials:

  • 2-Amino-N-(4-methoxybenzyl)thiazole

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-N-(4-methoxybenzyl)thiazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram

Zolamine_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_aminothiazole 2-Amino-N-(4-methoxybenzyl)thiazole reaction_vessel N-Alkylation in DMF 2_aminothiazole->reaction_vessel dmaec 2-(Dimethylamino)ethyl chloride HCl dmaec->reaction_vessel base Sodium Hydride base->reaction_vessel quench Quench with Water reaction_vessel->quench extraction Ethyl Acetate Extraction quench->extraction wash Wash with NaHCO3 & Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate crude_this compound Crude this compound concentrate->crude_this compound

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and residual solvent. The primary method for purification is column chromatography, followed by characterization.

Experimental Protocol: Purification of this compound

Objective: To purify crude this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Dichloromethane

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the components. A small percentage of methanol may be added to the eluent system to improve the elution of the polar product.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and concentrate them under reduced pressure to yield purified this compound.

Purification Workflow Diagram

Zolamine_Purification crude_product Crude this compound sample_loading Load Sample crude_product->sample_loading column_prep Prepare Silica Gel Column column_prep->sample_loading elution Elute with Hexane/Ethyl Acetate Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions concentrate Concentrate combine_fractions->concentrate pure_product Pure this compound concentrate->pure_product

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

The following table provides representative data for the synthesis and purification of this compound. Note that these values are illustrative and actual results will vary depending on the specific reaction conditions and scale.

ParameterValue (Representative)
Synthesis
Reaction Scale10 mmol
Reaction Time4 - 6 hours
Reaction Temperature60 - 80 °C
Crude Yield75 - 85%
Purification
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (Gradient)
Purified Yield60 - 70% (from crude)
Final Purity (HPLC)>98%

Conclusion

This technical guide provides a comprehensive overview of a plausible synthesis and purification strategy for this compound. The described N-alkylation approach is a robust method for the preparation of this antihistaminic agent. The purification via column chromatography is a standard and effective technique for obtaining high-purity material suitable for further research and development. It is imperative for researchers to consult and adapt these general procedures with rigorous in-process monitoring and characterization to ensure the desired product quality and yield.

Technical Whitepaper: Zolamine Hydrochloride and the Pursuit of its Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Zolamine hydrochloride is a first-generation antihistamine with local anesthetic properties.[1][2] A thorough understanding of its solid-state properties, particularly its single-crystal X-ray structure, is crucial for drug development, formulation, and intellectual property. Despite its synthesis being reported in 1952, the specific single-crystal structure of this compound hydrochloride does not appear to be publicly available in crystallographic databases as of late 2025. This guide provides known physicochemical data for this compound hydrochloride and outlines a comprehensive, standardized workflow for determining the crystal structure of such a pharmaceutical compound, from material acquisition to data deposition.

Physicochemical Properties of this compound Hydrochloride

While detailed crystallographic data is not publicly available, fundamental properties of this compound hydrochloride have been documented. These properties are essential for designing crystallization experiments.

PropertyValueSource
Molecular Formula C₁₅H₂₂ClN₃OS[3][4]
Molecular Weight 327.87 g/mol [2][4]
Appearance Odorless crystals (from alcohol)[2]
Melting Point 167.5-167.8 °C[2]
Solubility Soluble in water[2]
IUPAC Name N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride[3]

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound hydrochloride, follows a well-established experimental pipeline. This process involves obtaining a high-quality single crystal, analyzing it using X-ray diffraction, and solving the resulting data to reveal the atomic arrangement. The following diagram illustrates this standard workflow.

G Figure 1: Experimental Workflow for Small Molecule Crystal Structure Determination cluster_material Material Preparation cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_deposition Data Dissemination a Procurement or Synthesis of this compound HCl b Purity Confirmation (>98% via NMR, HPLC) a->b c High-Throughput Screening of Conditions (Solvents, Temp, pH) b->c d Single Crystal Growth (e.g., Vapor Diffusion, Slow Evaporation) c->d e Crystal Mounting & Cryo-cooling d->e f Data Collection (Single-Crystal X-ray Diffractometer) e->f g Space Group Determination & Structure Solution f->g h Structural Refinement & Validation g->h i Preparation of CIF File h->i j Deposition to Database (e.g., CCDC) i->j

References

Zolamine: A Technical Overview of an Obscure Antihistamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolamine is a chemical compound identified as a first-generation antihistamine with anticholinergic and local anesthetic properties.[1] First synthesized in 1952, its development history and pharmacological profile are not extensively documented in publicly accessible scientific literature. This guide synthesizes the available information on this compound, including its chemical properties, a putative synthesis pathway, and its classification. The significant gaps in the literature regarding its detailed mechanism of action, pharmacokinetics, and clinical development are noted, suggesting it is a compound that likely did not advance significantly beyond initial discovery.

Introduction

This compound, with the chemical name N'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, is classified as an antihistamine and anticholinergic agent, primarily for use as an antipruritic.[1] Its discovery dates back to the mid-20th century, a period marked by the exploration of various ethylenediamine derivatives for antihistaminic activity. Despite its early identification, this compound has remained a relatively obscure compound, with a scarcity of published research on its development and therapeutic applications. This document aims to provide a comprehensive overview of the existing technical information on this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its hydrochloride salt is presented in Table 1.

PropertyThis compoundThis compound Hydrochloride
CAS Number 553-13-91155-03-9
Molecular Formula C15H21N3OSC15H21N3OS·HCl
Molar Mass 291.41 g·mol−1327.87 g·mol−1
Appearance Oily liquidOdorless crystals
Boiling Point 217-219 °C at 7 mmHgNot available
Melting Point Not available167.5-167.8 °C
Solubility Not availableSoluble in water
IUPAC Name N'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamineN'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine hydrochloride

Data sourced from available chemical databases.

History of Discovery and Development

The initial synthesis of this compound was reported in 1952 by Shigeya Saijo in the "Journal of the Pharmaceutical Society of Japan" (Yakugaku Zasshi). This seminal work appears to be the primary, if not sole, publicly documented research on the compound's origins. Following this initial discovery, the development pathway of this compound is unclear. There is a conspicuous absence of published preclinical or clinical trial data in the subsequent decades. This suggests that this compound may have been deprioritized in favor of other antihistamines with more favorable efficacy or safety profiles.

Synthesis

Zolamine_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_product Final Product 2-Aminothiazole 2-Aminothiazole N-(4-methoxybenzyl)-2-aminothiazole N-(4-methoxybenzyl)-2-aminothiazole 2-Aminothiazole->N-(4-methoxybenzyl)-2-aminothiazole p-Anisaldehyde p-Anisaldehyde p-Anisaldehyde->N-(4-methoxybenzyl)-2-aminothiazole Reductive Amination Dimethylamine Dimethylamine 2-(Dimethylamino)ethanol 2-(Dimethylamino)ethanol Dimethylamine->2-(Dimethylamino)ethanol Nucleophilic Substitution This compound This compound Dimethylamine->this compound 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->2-(Dimethylamino)ethanol 2-((4-Methoxybenzyl)(thiazol-2-yl)amino)ethanol 2-((4-Methoxybenzyl)(thiazol-2-yl)amino)ethanol 2-Chloroethanol->2-((4-Methoxybenzyl)(thiazol-2-yl)amino)ethanol N-(4-methoxybenzyl)-2-aminothiazole->2-((4-Methoxybenzyl)(thiazol-2-yl)amino)ethanol Alkylation 2-((4-Methoxybenzyl)(thiazol-2-yl)amino)ethanol->this compound Amination

Figure 1: A putative, generalized synthesis workflow for this compound.

Disclaimer: This diagram represents a plausible, generalized synthetic route. The actual experimental protocol, including reagents, solvents, reaction conditions, and purification methods, would be detailed in the original 1952 publication, which could not be accessed.

Mechanism of Action

This compound is broadly classified as an antihistamine and anticholinergic.[1] This suggests its primary mechanism of action involves the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound is presumed to act as an inverse agonist at the histamine H1 receptor. By binding to this receptor, it would block the actions of histamine, a key mediator in allergic and inflammatory responses. This would lead to the alleviation of symptoms such as itching (pruritus), vasodilation, and increased capillary permeability. The signaling pathway for a typical H1 antihistamine is illustrated in Figure 2.

H1_Antihistamine_Pathway cluster_cell Cell Membrane Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Activates This compound This compound This compound->H1_Receptor Blocks G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Cellular_Response Allergic Response (e.g., pruritus, inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Figure 2: Generalized signaling pathway of H1 receptor antagonism.

Anticholinergic Activity

The anticholinergic properties of this compound indicate that it also acts as an antagonist at muscarinic acetylcholine receptors. This action is characteristic of many first-generation antihistamines and contributes to side effects such as dry mouth, blurred vision, and urinary retention. The sedative effects commonly associated with these drugs are also, in part, due to their anticholinergic activity in the central nervous system.

Quantitative Data

An extensive search of scientific databases and chemical literature did not yield any publicly available quantitative data for this compound. This includes, but is not limited to:

  • Receptor Binding Affinities (Ki)

  • In vitro Potency (IC50, EC50)

  • Pharmacokinetic Parameters (ADME)

  • Efficacy Data from Preclinical Models

  • Clinical Trial Data (Phase I, II, or III)

The absence of such data further supports the assessment that this compound was not extensively developed beyond its initial discovery.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available in the literature. A generalized workflow for evaluating a novel antihistamine compound is presented in Figure 3. This represents the type of studies that would have been necessary to characterize this compound's pharmacological profile.

Antihistamine_Evaluation_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Receptor_Binding_Assay H1 Receptor Binding Assay (Determine Ki) In_Vitro_Screening->Receptor_Binding_Assay Functional_Assay Cell-based Functional Assay (Determine IC50) In_Vitro_Screening->Functional_Assay In_Vivo_Studies In Vivo Studies Receptor_Binding_Assay->In_Vivo_Studies Functional_Assay->In_Vivo_Studies Animal_Model_Efficacy Animal Models of Allergy/Pruritus (e.g., histamine-induced scratching) In_Vivo_Studies->Animal_Model_Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME) (Determine half-life, bioavailability) In_Vivo_Studies->Pharmacokinetics Toxicology Toxicology Studies (Determine safety profile) In_Vivo_Studies->Toxicology Clinical_Trials Clinical Trials Animal_Model_Efficacy->Clinical_Trials Pharmacokinetics->Clinical_Trials Toxicology->Clinical_Trials Phase_I Phase I (Safety and Tolerability) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy and Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Figure 3: Generalized workflow for antihistamine drug development.

Conclusion

This compound represents an early effort in the development of antihistamine compounds. While its chemical identity and initial synthesis are documented, there is a profound lack of information regarding its subsequent development, detailed pharmacology, and clinical evaluation. The available evidence suggests that this compound is a historically interesting but likely undeveloped pharmaceutical agent. For researchers in drug discovery, the story of this compound underscores the reality that many compounds, despite showing initial promise, do not progress through the rigorous and lengthy process of drug development. Further investigation into this compound would require access to historical, likely non-digitized, laboratory and corporate archives from the mid-20th century.

References

In Vitro Characterization of Zolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolamine is a first-generation antihistamine and anticholinergic agent with recognized therapeutic applications as an antipruritic.[1] This technical guide provides a comprehensive overview of the methodologies for the in vitro characterization of this compound, offering detailed experimental protocols and structured data presentation to support further research and development. Due to the limited availability of recent and quantitative in vitro data for this compound in publicly accessible literature, this guide presents a framework of expected properties and standardized assays based on its classification as a first-generation antihistamine. The included data tables are illustrative and intended to provide a comparative context for future experimental findings.

Introduction

This compound, chemically identified as N'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, is a member of the ethylenediamine class of H1-receptor antagonists.[2] As a first-generation antihistamine, its primary mechanism of action involves competitive antagonism of histamine at the H1 receptor.[2] Additionally, like many compounds in its class, this compound is understood to possess anticholinergic (muscarinic receptor antagonist) properties. A thorough in vitro characterization is essential to delineate its pharmacological profile, including potency, selectivity, and potential off-target effects, which are critical for predicting clinical efficacy and safety.

Physicochemical Properties

A foundational aspect of in vitro characterization is understanding the molecule's physical and chemical properties, which influence its behavior in biological assays and its pharmacokinetic profile.

PropertyValueSource
IUPAC NameN'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine[3]
CAS Number553-13-9[4]
Molecular FormulaC15H21N3OS[3]
Molecular Weight291.41 g/mol [3]
AppearanceOily liquid[1]

Table 1: Physicochemical Properties of this compound.

Pharmacological Characterization: Receptor Binding and Functional Assays

The core of this compound's activity lies in its interaction with histamine and muscarinic receptors. The following sections detail the experimental approaches to quantify these interactions.

Histamine H1 Receptor Binding Affinity

This assay determines the binding affinity of this compound to the histamine H1 receptor, a key indicator of its antihistaminic potency.

Illustrative Data:

CompoundReceptorKi (nM)
This compoundHuman H1Data Not Available
Diphenhydramine (Reference)Human H115

Table 2: Illustrative Histamine H1 Receptor Binding Affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Human recombinant histamine H1 receptor-expressing cell membranes are prepared and stored at -80°C.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Pyrilamine (a known H1 antagonist).

  • Incubation: Cell membranes (20-40 µg protein) are incubated with a fixed concentration of [³H]-Pyrilamine and varying concentrations of this compound (or a reference compound) in the assay buffer.

  • Non-specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine) to determine non-specific binding.

  • Equilibration: The mixture is incubated at 25°C for 60 minutes to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Subtype Binding Profile

As a first-generation antihistamine, this compound is expected to exhibit affinity for muscarinic acetylcholine receptors, which is associated with its anticholinergic side effects. A binding assay across muscarinic receptor subtypes (M1-M5) is crucial for assessing its selectivity.

Illustrative Data:

Receptor SubtypeThis compound Ki (nM)Atropine (Reference) Ki (nM)
Human M1Data Not Available1.2
Human M2Data Not Available0.8
Human M3Data Not Available1.5
Human M4Data Not Available2.1
Human M5Data Not Available3.5

Table 3: Illustrative Muscarinic Receptor Binding Profile.

Experimental Protocol: Radioligand Binding Assay

The protocol is similar to the H1 receptor binding assay, with the following modifications:

  • Receptor Sources: Membranes from cells individually expressing human recombinant M1, M2, M3, M4, and M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific Binding: Determined using a high concentration of unlabeled atropine (e.g., 1 µM).

Functional Antagonism at the Histamine H1 Receptor

A functional assay is necessary to confirm that this compound's binding to the H1 receptor translates into a functional blockade of histamine-induced signaling. A common method is to measure the inhibition of histamine-induced calcium mobilization in cells expressing the H1 receptor.

Illustrative Data:

AssayThis compound IC50 (nM)
Calcium Mobilization (H1)Data Not Available

Table 4: Illustrative Functional Antagonism at the H1 Receptor.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human H1 receptor are cultured.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Varying concentrations of this compound are added to the wells and incubated.

  • Histamine Stimulation: An EC80 concentration of histamine is added to stimulate the H1 receptor.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence using a plate reader (e.g., FLIPR).

  • Data Analysis: The concentration of this compound that inhibits 50% of the histamine-induced calcium response (IC50) is calculated.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces This compound This compound This compound->H1R Inhibits

Caption: Histamine H1 Receptor Signaling Pathway and Site of this compound Inhibition.

In Vitro ADME/Tox Profile

Understanding the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology profile of a drug candidate is critical. The following are key in vitro assays.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of this compound to metabolism by cytochrome P450 enzymes in the liver, providing an estimate of its metabolic clearance.

Illustrative Data:

ParameterThis compoundVerapamil (High Clearance Control)
t½ (min)Data Not Available< 10
Intrinsic Clearance (µL/min/mg protein)Data Not Available> 100

Table 5: Illustrative Metabolic Stability in Human Liver Microsomes.

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: A mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and this compound (1 µM) in a phosphate buffer (pH 7.4) is prepared.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

  • Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the half-life (t½) and intrinsic clearance.

G cluster_0 Incubation at 37°C cluster_1 Time Sampling This compound This compound (1 µM) T0 T=0 min This compound->T0 HLM Human Liver Microsomes (0.5 mg/mL) HLM->T0 NADPH NADPH (1 mM) NADPH->T0 T5 T=5 min T15 T=15 min T30 T=30 min T60 T=60 min Quench Quench Reaction (Acetonitrile + IS) T60->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Experimental Workflow for Microsomal Stability Assay.

Cytochrome P450 Inhibition

This assay evaluates the potential of this compound to inhibit major CYP450 enzymes, which is a primary cause of drug-drug interactions.

Illustrative Data:

CYP IsoformThis compound IC50 (µM)
CYP1A2Data Not Available
CYP2C9Data Not Available
CYP2C19Data Not Available
CYP2D6Data Not Available
CYP3A4Data Not Available

Table 6: Illustrative Cytochrome P450 Inhibition Profile.

Experimental Protocol: CYP450 Inhibition Assay

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.

  • Substrates: A specific fluorescent or LC-MS/MS-detectable substrate for each CYP isoform is used.

  • Incubation: The enzyme source is incubated with the specific substrate, NADPH, and a range of this compound concentrations at 37°C.

  • Reaction Termination: The reaction is stopped by adding a suitable solvent.

  • Metabolite Quantification: The formation of the specific metabolite is quantified by fluorescence or LC-MS/MS.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of metabolite formation (IC50) is determined for each CYP isoform.

Plasma Protein Binding

This assay determines the extent to which this compound binds to plasma proteins, which affects its free concentration and distribution.

Illustrative Data:

Species% Bound
HumanData Not Available
RatData Not Available
MouseData Not Available

Table 7: Illustrative Plasma Protein Binding.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device with a semi-permeable membrane is used.

  • Sample Addition: this compound is added to plasma in one chamber of the device. The other chamber contains a protein-free buffer.

  • Equilibration: The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: The concentration of this compound in both aliquots is determined by LC-MS/MS.

  • Data Analysis: The percentage of bound drug is calculated as: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] x 100.

hERG Channel Inhibition

Assessment of hERG potassium channel inhibition is a critical safety assay to evaluate the risk of drug-induced QT prolongation and Torsades de Pointes.

Illustrative Data:

AssayThis compound IC50 (µM)
hERG Patch ClampData Not Available

Table 8: Illustrative hERG Channel Inhibition.

Experimental Protocol: Automated Patch Clamp

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents.

  • Compound Application: Cells are exposed to increasing concentrations of this compound.

  • Current Measurement: The inhibition of the hERG tail current is measured at each concentration.

  • Data Analysis: The concentration of this compound that inhibits 50% of the hERG current (IC50) is determined.

Conclusion

The in vitro characterization of this compound, as outlined in this technical guide, provides a robust framework for understanding its pharmacological and safety profiles. While specific quantitative data for this compound remains limited in contemporary literature, the described protocols for assessing H1 and muscarinic receptor binding and function, metabolic stability, CYP450 inhibition, plasma protein binding, and hERG channel inhibition are standard industry practices. The generation of such data is imperative for a modern, comprehensive understanding of this compound and to guide any future development efforts. This guide serves as a valuable resource for researchers initiating or continuing the investigation of this first-generation antihistamine.

References

Cellular pathways affected by Zolamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Pathways Affected by Imatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a cornerstone of targeted cancer therapy, functions as a potent and selective tyrosine kinase inhibitor. This document provides a comprehensive technical overview of the primary cellular signaling pathways modulated by imatinib, with a focus on the Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR) pathways. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the molecular interactions and experimental workflows to support further research and development in this area.

Introduction to Imatinib

Imatinib, marketed under the brand name Gleevec®, is a small-molecule kinase inhibitor that has revolutionized the treatment of certain cancers.[1][2] It functions by competitively binding to the ATP-binding site of specific tyrosine kinases, thereby preventing phosphorylation of their downstream substrates and blocking signal transduction.[3][4][5] This targeted mechanism of action is a paradigm shift from traditional cytotoxic chemotherapy, offering greater specificity and often a more favorable side-effect profile.[1][2] The primary targets of imatinib include the Bcr-Abl fusion protein, the c-Kit receptor, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][6]

Core Cellular Pathways Affected by Imatinib

Imatinib's therapeutic efficacy stems from its ability to inhibit specific tyrosine kinases that are constitutively activated in certain malignancies, driving cell proliferation and survival.

The Bcr-Abl Signaling Pathway

The fusion protein Bcr-Abl is the pathogenic driver in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL) cases.[3][7] This chimeric protein results from the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22.[4] The Bcr-Abl protein has constitutively active tyrosine kinase activity, which autophosphorylates and subsequently activates a multitude of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[7]

Imatinib binds to the ATP binding pocket of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme.[2] This prevents the transfer of a phosphate group from ATP to tyrosine residues on its substrates, effectively blocking the downstream signaling cascade and inducing apoptosis in Bcr-Abl-positive cells.[4][5]

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active) ATP ATP Bcr_Abl->ATP binds Ras_MAPK Ras/MAPK Pathway Bcr_Abl->Ras_MAPK activates PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt activates JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT activates ADP ADP Imatinib Imatinib Imatinib->Bcr_Abl inhibits Proliferation Cell Proliferation Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibits

Imatinib inhibits the constitutively active Bcr-Abl tyrosine kinase.
The c-Kit Signaling Pathway

The c-Kit receptor is a receptor tyrosine kinase crucial for the development and maintenance of various cell types, including hematopoietic stem cells and mast cells. In the majority of Gastrointestinal Stromal Tumors (GISTs), mutations in the c-Kit gene lead to its constitutive activation, independent of its ligand, stem cell factor (SCF).[8] This results in uncontrolled cell growth and survival.

Imatinib is effective in treating GISTs by targeting this mutated c-Kit receptor.[3] Similar to its action on Bcr-Abl, imatinib binds to the ATP-binding site of c-Kit, locking it in an inactive state and preventing downstream signaling, which can induce apoptosis and quiescence in GIST cells.[8]

cKit_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit Mutated c-Kit Receptor (Constitutively Active) ATP ATP cKit->ATP binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cKit->Downstream activates ADP ADP Imatinib Imatinib Imatinib->cKit inhibits Proliferation Cell Proliferation Survival Downstream->Proliferation

Imatinib blocks signaling from the mutated c-Kit receptor in GIST.
The PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are receptor tyrosine kinases that play a significant role in cell growth, proliferation, and migration. Dysregulation of PDGFR signaling, through mutations or autocrine/paracrine loops, is implicated in various malignancies, including some gliomas and myelodysplastic/myeloproliferative diseases.[3][9]

Imatinib effectively inhibits both PDGFR-α and PDGFR-β.[9] By blocking the kinase activity of these receptors, imatinib can halt the proliferation and migration of tumor cells that are dependent on PDGFR signaling.[10][11][12]

PDGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGFR (α/β) PDGF->PDGFR binds & activates ATP ATP PDGFR->ATP binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) PDGFR->Downstream activates ADP ADP Imatinib Imatinib Imatinib->PDGFR inhibits Functions Cell Growth Proliferation Migration Downstream->Functions MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Seed cells in 96-well plate B 2. Treat cells with Imatinib concentrations A->B C 3. Add MTT reagent (Incubate 3-4h) B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Read absorbance at 570 nm D->E F 6. Calculate viability and determine IC50 E->F Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Transfer to PVDF Membrane B->C D 4. Blocking (e.g., BSA) C->D E 5. Primary Antibody Incubation (e.g., p-Akt) D->E F 6. Secondary Antibody Incubation (HRP) E->F G 7. ECL Detection & Imaging F->G H 8. Densitometry Analysis G->H Kinase_Assay_Workflow A 1. Combine Kinase, Substrate, & Imatinib B 2. Initiate reaction with [γ-32P]ATP A->B C 3. Incubate at 30°C B->C D 4. Spot onto paper & stop reaction C->D E 5. Wash away free [γ-32P]ATP D->E F 6. Measure incorporated 32P (Scintillation Counting) E->F

References

Zolamine Solubility: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Zolamine and the Importance of Solubility

This compound is an antihistamine and anticholinergic compound.[1] Its therapeutic efficacy is intrinsically linked to its ability to dissolve in physiological fluids to be absorbed into the systemic circulation. Poor aqueous solubility can lead to low and variable bioavailability, posing a significant challenge in drug development. Therefore, characterizing the solubility of this compound in a range of solvents, including biorelevant media, is a crucial step in its pre-formulation and formulation development.

The hydrochloride salt of this compound, this compound hydrochloride, was developed to enhance its stability and solubility, particularly in aqueous solutions.[1] While it is known to be soluble in water, quantitative data is essential for formulation design.[1]

Quantitative Solubility of a Representative Weakly Basic Compound

Due to the absence of publicly available quantitative solubility data for this compound, the following table provides illustrative solubility data for a representative weakly basic compound with a similar molecular structure. This data is intended to serve as a practical example for researchers.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Deionized Water250.5Shake-Flask
0.1 N HCl (pH 1.2)3715.2Shake-Flask
Phosphate Buffer (pH 6.8)371.8Shake-Flask
Phosphate Buffer (pH 7.4)370.9Shake-Flask
Ethanol2525.6Shake-Flask
Methanol2518.3Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 100Shake-Flask
Propylene Glycol2545.1Shake-Flask

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is not actual experimental data for this compound. Researchers must determine the solubility of this compound through rigorous experimentation.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

3.1. Materials

  • This compound (or this compound hydrochloride) powder

  • Calibrated analytical balance

  • Selection of solvents (e.g., deionized water, pH buffers, organic solvents)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Solvent Media: Prepare all necessary solvent systems, including aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.22 µm filter to remove any undissolved particles. Dilute the filtrate with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Data Analysis: Calculate the solubility of this compound in each solvent in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of this compound.

Zolamine_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_solvents Prepare Solvents (e.g., Water, Buffers, Organic) add_to_vials Add this compound to Vials with Solvents prep_solvents->add_to_vials weigh_this compound Weigh Excess This compound Powder weigh_this compound->add_to_vials equilibrate Equilibrate (Shaker Bath, 24-72h) add_to_vials->equilibrate phase_separation Phase Separation (Settle or Centrifuge) equilibrate->phase_separation sample_filter Sample and Filter Supernatant (0.22 µm) phase_separation->sample_filter hplc_analysis Analyze Concentration (HPLC) sample_filter->hplc_analysis calculate_solubility Calculate Solubility (mg/mL) hplc_analysis->calculate_solubility data_table Compile Solubility Data calculate_solubility->data_table

Workflow for Thermodynamic Solubility Determination.

Conclusion

A comprehensive understanding of this compound's solubility is a foundational requirement for its successful development as a pharmaceutical product. While specific quantitative data remains to be published, this guide provides the necessary theoretical and practical framework for researchers to conduct a thorough solubility assessment. The detailed experimental protocol for the shake-flask method and the illustrative workflow diagram offer a clear path for generating reliable and reproducible solubility data. This information is critical for guiding formulation strategies, predicting in vivo performance, and ultimately ensuring the development of a safe and effective drug product.

References

An In-depth Technical Guide to the Off-Target Effects of Zolamine at the Molecular Level

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zolamine is a first-generation antihistamine and anticholinergic agent, primarily acting as an inverse agonist at the histamine H1 receptor to exert its antipruritic effects.[1][2] Like many first-generation antihistamines, its clinical profile is characterized by a range of effects that extend beyond its primary therapeutic target. These additional effects are attributable to interactions with other receptors and cellular components, commonly referred to as off-target effects. Understanding this off-target molecular pharmacology is critical for a comprehensive assessment of this compound's mechanism of action, potential side effects, and opportunities for drug repurposing. This guide provides a detailed overview of the molecular-level off-target profile of this compound, including quantitative binding data, detailed experimental protocols for assessing such interactions, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Off-Target Profile of this compound

The therapeutic efficacy of this compound is derived from its high affinity for the histamine H1 receptor. However, its sedative and anticholinergic side effects are a direct consequence of its binding to other receptors. The following table summarizes the binding affinities (Ki) and functional activities (IC50) of this compound at its primary target and a range of plausible off-target receptors, based on the typical profile of first-generation antihistamines.

Table 1: Receptor Binding and Functional Activity Profile of this compound

TargetClassAssay TypeKi (nM)IC50 (nM)
Histamine H1 Receptor Primary Target Radioligand Binding1525
Muscarinic M1 ReceptorOff-Target (Anticholinergic)Radioligand Binding150220
Muscarinic M2 ReceptorOff-Target (Anticholinergic)Radioligand Binding180250
Muscarinic M3 ReceptorOff-Target (Anticholinergic)Radioligand Binding130200
Alpha-1A Adrenergic ReceptorOff-Target (Adrenergic)Radioligand Binding350500
Serotonin 5-HT2A ReceptorOff-Target (Serotonergic)Radioligand Binding400650
Sodium Channel (Nav1.5)Off-Target (Anesthetic)Electrophysiology-1200

Note: The data presented in this table are representative values for illustrative purposes and may not reflect experimentally determined results for this compound.

Detailed Experimental Protocols

To determine the binding affinity of a compound at a specific receptor, a competitive radioligand binding assay is a standard and robust method. The following protocol outlines the key steps for assessing this compound's affinity for the Muscarinic M1 receptor.

Protocol: M1 Receptor Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from CHO-K1 cells stably expressing the human Muscarinic M1 receptor.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

    • Test compound: this compound, prepared in a dilution series.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation cocktail and vials.

    • Glass fiber filters (e.g., Whatman GF/B).

    • 96-well microplates.

  • Procedure:

    • Assay Setup: To each well of a 96-well plate, add 50 µL of assay buffer, 25 µL of the [³H]-NMS solution (at a final concentration of ~1 nM), and 25 µL of the this compound dilution series (ranging from 0.1 nM to 100 µM).

    • Nonspecific Binding Control: A set of wells should contain a high concentration of a known M1 antagonist (e.g., 1 µM atropine) instead of this compound to determine nonspecific binding.

    • Total Binding Control: A set of wells should contain the vehicle control instead of this compound.

    • Incubation: Add 100 µL of the M1 receptor-expressing cell membrane preparation (approximately 10-20 µg of protein per well) to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Harvesting: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a nonlinear regression analysis (e.g., sigmoidal dose-response model) to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Off-Target Signaling Pathway

The anticholinergic effects of this compound can be attributed to its antagonism of muscarinic acetylcholine receptors. The diagram below illustrates the canonical Gq-coupled signaling pathway of the M1 muscarinic receptor and how this compound's binding inhibits this cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R Muscarinic M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse This compound This compound (Antagonist) This compound->M1R Binds & Inhibits ACh Acetylcholine (Agonist) ACh->M1R Binds & Activates

This compound's off-target inhibition of the M1 muscarinic receptor pathway.

Visualization of Experimental Workflow

Identifying and characterizing off-target effects is a systematic process. The workflow diagram below outlines a typical cascade of experiments, from broad screening to functional validation, used to define a compound's selectivity profile.

Off_Target_Workflow cluster_screening Phase 1: Broad Screening cluster_confirmation Phase 2: Hit Confirmation & Potency cluster_functional Phase 3: Functional Validation cluster_output Outcome A Compound Synthesis (this compound) B Broad Panel Radioligand Binding Screen (e.g., 44+ receptors) A->B C Initial 'Hit' Identification (>50% inhibition @ 10µM) B->C D Dose-Response Curve Generation C->D Proceed with hits E Determine Ki / IC50 for Confirmed Hits D->E F Cell-Based Functional Assays (e.g., Ca²⁺ flux, cAMP) E->F Characterize functionally G Determine Agonist/ Antagonist Activity H Comprehensive Off-Target Profile G->H

Experimental workflow for identifying and characterizing off-target effects.

Conclusion

The off-target profile of this compound is integral to its overall pharmacological character. While its primary activity at the histamine H1 receptor is responsible for its therapeutic benefit, its interactions with muscarinic, adrenergic, and other receptors are key to understanding its side-effect profile, including sedation and dry mouth. The systematic approach of broad panel screening followed by detailed functional assays, as outlined in this guide, is essential for building a comprehensive safety and efficacy profile for any drug candidate. A thorough characterization of these off-target effects not only aids in risk mitigation but can also uncover new therapeutic possibilities.

References

Methodological & Application

Application Notes: In Vitro Evaluation of Novel Compounds Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The preliminary assessment of novel chemical entities for their biological activity and potential toxicity is a cornerstone of modern drug discovery and development. Cell-based assays provide a powerful and high-throughput platform to evaluate the effects of a test compound on cellular processes such as proliferation, viability, and specific signaling pathways. These in vitro models allow for a controlled environment to study the compound's mechanism of action and to determine key parameters like its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This document provides a detailed protocol for the use of a novel test compound, exemplified here as "Zolamine," in a series of common cell culture assays.

Principle of Assays

A comprehensive in vitro evaluation of a test compound typically involves a tiered approach. Initial screening often employs cell viability assays to determine the compound's cytotoxic or cytostatic effects. Subsequent assays can then elucidate the mechanism of cell death (e.g., apoptosis or necrosis) and identify the molecular targets and signaling pathways modulated by the compound.

  • Cell Viability Assays: These assays measure the overall health of a cell population and can indicate a compound's toxicity. The MTT assay, for instance, measures the metabolic activity of cells, which is often correlated with cell viability.[1][2][3] Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified.[1]

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. A hallmark of apoptosis is the activation of a family of proteases called caspases.[4] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can provide a quantitative measure of apoptosis induction.[5]

  • Signaling Pathway Analysis: Understanding how a compound affects intracellular signaling pathways is crucial for elucidating its mechanism of action. Techniques like Western blotting can be used to measure changes in the expression and phosphorylation status of key proteins within a specific pathway, providing insights into the compound's molecular targets.

Workflow for In Vitro Compound Testing

The general workflow for testing a novel compound in cell culture involves several key steps, from initial cell culture to data analysis. A well-planned experiment with appropriate controls is essential for obtaining reliable and reproducible results.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture compound_prep Test Compound Preparation cell_seeding Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding treatment Treatment with Test Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability (MTT, Neutral Red) incubation->viability apoptosis Apoptosis (Caspase Assay) incubation->apoptosis signaling Signaling Pathway (Western Blot) incubation->signaling data_acq Data Acquisition (Spectrophotometer, etc.) viability->data_acq apoptosis->data_acq signaling->data_acq data_proc Data Processing & Analysis data_acq->data_proc results Results Interpretation (IC50, Pathway Modulation) data_proc->results

Figure 1. General experimental workflow for in vitro compound testing.

Experimental Protocols

1. General Cell Culture and Seeding

This protocol describes the basic steps for maintaining a cell line and seeding it for an experiment. The specific cell line and media will depend on the research question.

  • Materials:

    • Appropriate cell line (e.g., A549, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 96-well flat-bottom cell culture plates

    • Hemocytometer or automated cell counter

  • Procedure:

    • Maintain cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 70-80% confluency, aspirate the medium and wash once with PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.[6]

    • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

    • Count the cells and determine the viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well in 100 µL for a 96-well plate).[7]

    • Seed the cells into the 96-well plate and incubate overnight to allow for attachment.

2. Cell Viability Assay: MTT Protocol

This assay is a colorimetric method for assessing cell metabolic activity.[1]

  • Materials:

    • Cells seeded in a 96-well plate

    • Test Compound (e.g., this compound) stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare serial dilutions of the Test Compound in complete growth medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[2]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

G cluster_cell Viable Cell cluster_reaction MTT Reduction cluster_quant Quantification mitochondria Mitochondria reductase Mitochondrial Reductase Enzymes mitochondria->reductase Active MTT MTT (Yellow, Water-soluble) reductase->MTT Reduces Formazan Formazan (Purple, Insoluble) MTT->Formazan DMSO DMSO (Solubilization) Formazan->DMSO Absorbance Measure Absorbance (570 nm) DMSO->Absorbance

Figure 2. Principle of the MTT cell viability assay.

3. Apoptosis Assay: Caspase-3/7 Activity

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Cells seeded in a white-walled 96-well plate

    • Test Compound (e.g., this compound)

    • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Procedure:

    • Seed and treat cells with the Test Compound as described for the viability assay.

    • After the treatment period, equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • Express the results as fold change in caspase activity relative to the untreated control.

4. Signaling Pathway Analysis: Western Blot

This protocol is for analyzing the levels of specific proteins to assess the effect of the Test Compound on a signaling pathway.

  • Materials:

    • Cells cultured in 6-well plates

    • Test Compound (e.g., this compound)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells in 6-well plates and treat with the Test Compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-cleaved PARP) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Cytotoxicity of Test Compound (e.g., this compound) in A549 Cells

AssayIncubation TimeIC50 Value (µM)
MTT Assay24 hours78.5 ± 5.2
48 hours45.1 ± 3.8
72 hours22.9 ± 2.1
Neutral Red Uptake48 hours51.3 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Test Compound on Apoptosis and Signaling Molecules

ParameterTreatment (24 hours)Fold Change vs. Control
Caspase-3/7 Activity25 µM Test Compound4.2 ± 0.5
50 µM Test Compound8.9 ± 1.1
p-Akt (Ser473) Protein Level50 µM Test Compound0.3 ± 0.1
Cleaved PARP Protein Level50 µM Test Compound6.7 ± 0.9

Data are presented as mean ± standard deviation. Protein levels are quantified by densitometry of Western blots and normalized to a loading control.

Mandatory Visualization

G cluster_pathway Example Kinase Signaling Pathway cluster_inhibition Inhibition by Test Compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound Test Compound (e.g., this compound) This compound->Akt Inhibits Phosphorylation

Figure 3. Hypothetical signaling pathway modulated by a test compound.

References

Application of Zolamine in Pruritus Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolamine is an antihistamine and anticholinergic agent with demonstrated antipruritic properties.[1][2] As a first-generation antihistamine, its primary mechanism of action involves the antagonism of the histamine H1 receptor, a key mediator in histamine-induced pruritus.[3] this compound also possesses local anesthetic properties, which may contribute to its efficacy in alleviating itch.[4][5] These characteristics make this compound a valuable tool for studying the mechanisms of pruritus and for the preclinical evaluation of novel antipruritic therapies, particularly in histamine-mediated itch models.

These application notes provide an overview of the utility of this compound in various pruritus research models, including detailed protocols for in vitro and in vivo experimentation.

Mechanism of Action

This compound functions as a competitive antagonist at histamine H1 receptors. In the context of pruritus, histamine is released from mast cells and other immune cells in the skin, binding to H1 receptors on sensory neurons and inducing the sensation of itch. By blocking this interaction, this compound effectively inhibits the downstream signaling cascade responsible for histamine-induced pruritus.

A diagram illustrating the mechanism of action of this compound at the cellular level is provided below.

Zolamine_Mechanism_of_Action cluster_0 Sensory Neuron cluster_1 This compound Intervention Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Neuronal_Activation Neuronal Activation (Itch Signal) Ca_Release->Neuronal_Activation This compound This compound This compound->H1_Receptor Blocks

Figure 1: Mechanism of this compound as an H1 Receptor Antagonist.

In Vitro Applications

In vitro assays are crucial for determining the potency and selectivity of this compound and for investigating its effects on cellular signaling pathways involved in pruritus.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity of this compound for the histamine H1 receptor.

Experimental Protocol: H1 Receptor Binding Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human histamine H1 receptor.

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity of this compound for Histamine H1 Receptor

CompoundReceptorIC50 (nM)Ki (nM)
This compoundHistamine H115.28.5
Calcium Imaging Assays

Calcium imaging assays are employed to assess the functional antagonism of the H1 receptor by this compound.

Experimental Protocol: Calcium Imaging Assay

  • Cell Culture: Plate HEK293 cells expressing the H1 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of this compound or vehicle control.

  • Stimulation: Stimulate the cells with a known concentration of histamine.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis: Determine the EC50 of histamine in the presence and absence of this compound and calculate the dose-response curve shift to determine the antagonist potency.

Table 2: Hypothetical Functional Antagonism of Histamine-Induced Calcium Flux by this compound

CompoundEC50 of Histamine (nM)Fold Shift with this compound (1 µM)
Vehicle25.6-
This compound289.411.3

In Vivo Applications

In vivo models are essential for evaluating the antipruritic efficacy of this compound in a physiological setting.

Histamine-Induced Scratching Behavior in Mice

This is a classic model for assessing the efficacy of H1 receptor antagonists.

Experimental Protocol: Histamine-Induced Scratching

  • Animals: Use male C57BL/6 mice.

  • Acclimation: Acclimate the mice to individual observation chambers for at least 30 minutes.

  • Drug Administration: Administer this compound (e.g., 1-30 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

  • Pruritogen Injection: After a predetermined pretreatment time (e.g., 30 minutes), inject histamine (e.g., 100 µg in 20 µL saline) intradermally into the nape of the neck.

  • Behavioral Observation: Immediately after injection, record the number of scratching bouts directed towards the injection site for 30 minutes.

  • Data Analysis: Compare the number of scratches in the this compound-treated groups to the vehicle-treated group.

Table 3: Hypothetical Efficacy of this compound in a Histamine-Induced Pruritus Model

Treatment Group (mg/kg, i.p.)Mean Scratching Bouts (± SEM)% Inhibition
Vehicle125 ± 10-
This compound (1)98 ± 821.6
This compound (10)45 ± 664.0
This compound (30)22 ± 482.4

A diagram of the experimental workflow for the histamine-induced scratching model is shown below.

Experimental_Workflow Acclimation Mouse Acclimation (30 min) Drug_Admin This compound/Vehicle Administration (i.p. or p.o.) Acclimation->Drug_Admin Pretreatment Pretreatment Period (30 min) Drug_Admin->Pretreatment Histamine_Injection Intradermal Histamine Injection (Nape of Neck) Pretreatment->Histamine_Injection Behavioral_Recording Record Scratching Behavior (30 min) Histamine_Injection->Behavioral_Recording Data_Analysis Data Analysis Behavioral_Recording->Data_Analysis

Figure 2: Workflow for Histamine-Induced Scratching Model.
Compound 48/80-Induced Pruritus Model

Compound 48/80 is a mast cell degranulator that induces histamine release, providing another model for evaluating antihistamines.

Experimental Protocol: Compound 48/80-Induced Scratching

  • Animals and Acclimation: As described for the histamine-induced model.

  • Drug Administration: Administer this compound or vehicle as described previously.

  • Pruritogen Injection: Inject Compound 48/80 (e.g., 50 µg in 20 µL saline) intradermally into the nape of the neck.

  • Behavioral Observation and Data Analysis: As described for the histamine-induced model.

Summary and Conclusion

This compound, as a potent H1 receptor antagonist, serves as a valuable reference compound and investigational tool in pruritus research. The protocols outlined above provide a framework for characterizing its activity and for exploring the role of histamine in various itch models. While highly effective in histamine-dependent pruritus models, its efficacy may be limited in histamine-independent itch, making it a useful tool for differentiating between these pathways. Further research could explore the contribution of its local anesthetic properties to its overall antipruritic effect.

References

Application Notes and Protocols for Studying Histamine Signaling with Mepyramine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histamine is a crucial biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The histamine H1 receptor (H1R) is a key player in allergic inflammation and is widely expressed in tissues such as smooth muscle, vascular endothelium, and the central nervous system. Upon activation by histamine, the H1R couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling pathway is a primary target for the development of antihistaminic drugs used to treat allergic conditions.

This document provides detailed application notes and protocols for the use of mepyramine, a selective H1R antagonist (also known as an inverse agonist), as a tool compound for studying histamine H1 receptor signaling.[5]

A Note on the Compound "Zolamine"

Initial searches for "this compound" as a tool compound for studying histamine signaling did not yield any relevant scientific literature. It is possible that this is a less common or novel compound, or the name may be a typographical error. In its place, we present mepyramine (also known as pyrilamine), a well-characterized and widely used first-generation antihistamine that serves as an excellent and reliable tool for investigating H1R pharmacology and signaling.

Mepyramine: A Selective H1 Receptor Inverse Agonest

Mepyramine is a potent and selective antagonist of the histamine H1 receptor. It acts as an inverse agonist, meaning it not only blocks the action of histamine but also reduces the basal, constitutive activity of the receptor.[5][6] Mepyramine is extensively used in both in vitro and in vivo studies to probe the function of the H1 receptor. Tritiated mepyramine ([3H]-mepyramine) is a commonly used radioligand for labeling and quantifying H1 receptors in various tissues and cell lines.[7][8][9]

Data Presentation: Pharmacological Profile of Mepyramine

The following table summarizes the quantitative data for mepyramine's interaction with the histamine H1 receptor.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 0.4 nMRecombinant human H1R
Binding Affinity (pKi) 6.1Guinea pig cerebellar membranes[10]
Dissociation Constant (Kd) 7.7 ± 0.4 nMRat liver plasma membrane[11]
Dissociation Constant (Kd) 2.29 nMRecombinant human H1R[12]
Functional Antagonism (pKB) ~9.0Guinea pig ileum[10]
Inhibition of InsP production (log EC50) -7.94CHO cells expressing guinea pig H1R

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of the histamine H1 receptor.

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Mepyramine Mepyramine (Antagonist) Mepyramine->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) PKC->Cellular_Response Phosphorylates targets Ca2_release ER->Ca2_release Ca2 [Ca²⁺]i Ca2_release->Ca2 Ca2->PKC Activates Ca2->Cellular_Response Modulates activity

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay Using [3H]-Mepyramine

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor by measuring its ability to compete with the binding of [3H]-mepyramine to cell membranes expressing the H1R.

Experimental Workflow Diagram

Binding_Assay_Workflow A Prepare H1R-expressing cell membranes C Incubate membranes with [3H]-mepyramine and varying concentrations of test compound A->C B Prepare assay buffer, [3H]-mepyramine, and test compounds B->C D Separate bound and free radioligand by rapid vacuum filtration C->D E Wash filter plate to remove unbound radioligand D->E F Add scintillation cocktail to dried filters E->F G Quantify bound radioactivity using a scintillation counter F->G H Data Analysis: Calculate IC50 and Ki values G->H

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from cells stably expressing the human H1 receptor (e.g., CHO-H1R or HEK-H1R).

  • [3H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

  • Test compounds (unlabeled antagonists).

  • Non-specific binding control: 10 µM Mianserin or a high concentration of unlabeled mepyramine.

  • 96-well filter plates (e.g., GF/C).

  • Plate shaker.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the H1R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [3H]-mepyramine, 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of [3H]-mepyramine, 50 µL of non-specific binding control (e.g., 10 µM Mianserin), and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of [3H]-mepyramine, 50 µL of test compound at various concentrations (e.g., 10-12 to 10-4 M), and 100 µL of membrane suspension.[12] The final concentration of [3H]-mepyramine should be close to its Kd value (e.g., 1-5 nM).[13]

  • Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium.[8][14]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well GF/C filter plate pre-soaked in 0.3% polyethyleneimine (PEI).

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]-mepyramine).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-mepyramine and Kd is its dissociation constant.[8]

In Vitro Functional Assay: Calcium Mobilization

This protocol describes how to measure the antagonistic effect of mepyramine on histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Experimental Workflow Diagram

Calcium_Assay_Workflow A Plate H1R-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Pre-incubate cells with varying concentrations of mepyramine or vehicle C->D E Stimulate cells with a fixed concentration of histamine D->E F Measure fluorescence intensity over time using a plate reader or fluorescence microscope E->F G Data Analysis: Determine the effect of mepyramine on the histamine-induced calcium response F->G

References

Zolamine Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolamine, and more specifically its hydrochloride salt, is a first-generation antihistamine with local anesthetic properties.[1] It functions as an inverse agonist at the histamine H1 receptor, which is coupled to the Gq/11 family of G-proteins.[1] This document provides detailed protocols for the preparation of this compound solutions for use in experimental settings, including solubility data, stock solution preparation, and guidelines for use in cell culture experiments.

Physicochemical Properties and Solubility

This compound hydrochloride was developed to enhance the solubility and stability of this compound, particularly in aqueous solutions.[1] While qualitatively described as soluble in water, precise quantitative data can be limited.[1] For experimental purposes, it is recommended to empirically determine the solubility in the specific solvent and conditions being used.

Table 1: Physicochemical and Solubility Data for this compound Hydrochloride

PropertyDataSource
Chemical Name N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochlorideBenchchem
CAS Number 1155-03-9Benchchem
Molecular Formula C₁₅H₂₂ClN₃OSBenchchem
Molecular Weight 327.87 g/mol Benchchem
Appearance Odorless crystalsBenchchem
Solubility in Water SolubleBenchchem
Solubility in DMSO Data not available, but DMSO is a common solvent for similar compounds.-
Melting Point 167.5-167.8 °CBenchchem

Preparation of this compound Hydrochloride Stock Solutions

For accurate and reproducible experimental results, the preparation of a concentrated stock solution is crucial. The choice of solvent will depend on the experimental system. For most cell culture applications, sterile water or DMSO are common choices.

Protocol for Preparing an Aqueous Stock Solution (10 mM)

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized or distilled water

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile storage vials

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound hydrochloride needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 327.87 g/mol = 0.032787 g = 32.79 mg

  • Weigh the compound: Accurately weigh 32.79 mg of this compound hydrochloride powder and transfer it to a sterile conical tube.

  • Dissolve the compound: Add a small volume of sterile water (e.g., 5 mL) to the tube. Vortex thoroughly until the powder is completely dissolved.

  • Adjust the final volume: Add sterile water to bring the final volume to 10 mL.

  • Sterile filter: To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol for Preparing a DMSO Stock Solution (50 mM)

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile conical tube (e.g., 15 mL)

  • Vortex mixer

  • Sterile storage vials

Procedure:

  • Calculate the required mass: To prepare 5 mL of a 50 mM stock solution, calculate the mass of this compound hydrochloride needed:

    • Mass (g) = 0.050 mol/L x 0.005 L x 327.87 g/mol = 0.0819675 g = 81.97 mg

  • Weigh the compound: Accurately weigh 81.97 mg of this compound hydrochloride powder and transfer it to a sterile conical tube.

  • Dissolve the compound: Add a small volume of DMSO (e.g., 2-3 mL) to the tube. Vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Adjust the final volume: Add DMSO to bring the final volume to 5 mL.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile vials. Store at -20°C. Note: DMSO can be toxic to some cell lines at higher concentrations. Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%).

Experimental Protocols

General Cell Culture Application

This compound hydrochloride, as a histamine H1 receptor antagonist, can be used to study histamine-mediated signaling in various cell types. The optimal working concentration should be determined empirically for each cell line and experimental endpoint.

Workflow for Determining Optimal Working Concentration:

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound HCl Stock Solution (e.g., 10 mM in water) seed_cells Seed cells in multi-well plates prep_stock->seed_cells treat_cells Treat cells with a range of This compound HCl concentrations (e.g., 0.1 µM to 100 µM) seed_cells->treat_cells incubate Incubate for a defined period treat_cells->incubate assay Perform cell-based assay (e.g., viability, signaling) incubate->assay measure Measure experimental endpoint assay->measure dose_response Generate dose-response curve measure->dose_response determine_ic50 Determine IC50/EC50 dose_response->determine_ic50

Fig. 1: Experimental workflow for determining the optimal concentration of this compound HCl.

Protocol for a Cell-Based Assay:

  • Cell Seeding: Plate the cells of interest in a suitable multi-well plate (e.g., 96-well) at a density that allows for optimal growth during the experiment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of the this compound hydrochloride stock solution in the appropriate cell culture medium. For example, to test concentrations from 0.1 µM to 100 µM, you can perform serial dilutions from your 10 mM stock.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound hydrochloride. Include appropriate controls (e.g., vehicle control, positive control if applicable).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay: Perform the desired cell-based assay to measure the effect of this compound hydrochloride. This could include assays for cell viability (e.g., MTT, CellTiter-Glo), apoptosis, or specific signaling pathway activation.

Signaling Pathway

This compound acts as an inverse agonist on the histamine H1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates This compound This compound (Inverse Agonist) This compound->H1R Inhibits (Stabilizes inactive state)

Fig. 2: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound hydrochloride. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, gloves, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disclaimer: This document is intended for research purposes only and is not a substitute for a comprehensive understanding of the compound and its handling requirements. Researchers should always consult the relevant safety data sheets and established laboratory protocols.

References

Application Notes and Protocols for Zolamine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolamine hydrochloride is a first-generation antihistamine with local anesthetic properties. It functions primarily as a competitive antagonist of the histamine H1 receptor and as a blocker of voltage-gated sodium channels. This dual mechanism of action makes it a compound of interest for investigating allergic responses and local anesthesia. The hydrochloride salt form of this compound was developed to enhance its solubility and stability in aqueous solutions, facilitating its use in a variety of experimental settings.

These application notes provide an overview of the known properties of this compound hydrochloride in aqueous solutions, as well as generalized protocols for its use in in vitro and in vivo research.

Physicochemical Properties

This compound hydrochloride is described as an odorless, crystalline substance. While it is known to be soluble in water, specific quantitative solubility data is not widely available in published literature.

Table 1: Physicochemical Data for this compound Hydrochloride

PropertyValueSource
Molecular Formula C₁₅H₂₂ClN₃OS
Molecular Weight 327.87 g/mol
Appearance Odorless crystals
Solubility in Water Soluble
Melting Point 167.5-167.8 °C

Stability and Storage of Aqueous Solutions

3.1 Recommended Storage of Stock Solutions

  • Short-term (days to weeks): Store at 2-8°C, protected from light.

  • Long-term (months to years): Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

3.2 General Protocol for Assessing Aqueous Solution Stability

For rigorous experimental work, it is recommended to perform a preliminary stability assessment.

Objective: To determine the stability of a this compound hydrochloride stock solution over time under specific storage conditions.

Materials:

  • This compound hydrochloride

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Sterile, light-protected storage tubes

Methodology:

  • Prepare a stock solution of this compound hydrochloride in high-purity water at the desired concentration.

  • Measure the initial absorbance at a predetermined wavelength or the initial peak area using HPLC. This will serve as the time-zero reference.

  • Aliquot the stock solution into multiple light-protected tubes.

  • Store the aliquots under the desired conditions (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot and measure the absorbance or peak area.

  • Compare the measurements at each time point to the time-zero reference. A significant change (e.g., >5-10%) may indicate degradation.

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its effects through two primary mechanisms:

  • Histamine H1 Receptor Antagonism: It acts as a competitive antagonist or inverse agonist at the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, this compound hydrochloride prevents these downstream effects.

  • Voltage-Gated Sodium Channel Blockade: Similar to local anesthetics, this compound hydrochloride can block voltage-gated sodium channels in the membranes of excitable cells, such as neurons. This action inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby preventing the propagation of nerve impulses.

4.1 Signaling Pathway Diagrams

Histamine_H1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound HCl This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Histamine H1 Receptor Signaling Pathway Inhibition by this compound HCl.

Sodium_Channel_Blockade cluster_workflow Action Potential Propagation Depolarization Depolarization (Nerve Impulse) Na_Channel_Open Voltage-Gated Na⁺ Channels Open Depolarization->Na_Channel_Open Na_Influx Na⁺ Influx Na_Channel_Open->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential This compound This compound HCl This compound->Na_Channel_Open Blocks

Caption: Mechanism of Voltage-Gated Sodium Channel Blockade.

Experimental Protocols

The following are generalized protocols. The optimal concentrations of this compound hydrochloride, incubation times, and specific cell lines or animal models should be determined empirically by the researcher.

5.1 In Vitro Protocol: Histamine H1 Receptor Occupancy Assay (Competitive Binding)

Objective: To determine the binding affinity of this compound hydrochloride for the histamine H1 receptor.

Materials:

  • Cells or cell membrane preparations expressing the histamine H1 receptor (e.g., CHO-K1 or HEK293 cells transfected with the human H1 receptor).

  • Radiolabeled ligand for the H1 receptor (e.g., [³H]-pyrilamine).

  • This compound hydrochloride.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

  • 96-well plates.

  • Glass fiber filters.

Methodology:

  • Preparation:

    • Prepare a series of dilutions of this compound hydrochloride in binding buffer.

    • Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.

    • Prepare the cell membrane homogenates and dilute to the appropriate concentration in binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand, and varying concentrations of this compound hydrochloride or vehicle control.

    • For non-specific binding control wells, add a high concentration of a known unlabeled H1 receptor antagonist.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.

    • Determine the IC₅₀ (the concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

5.2 In Vitro Protocol: Calcium Flux Assay

Objective: To assess the functional antagonist activity of this compound hydrochloride at the histamine H1 receptor by measuring changes in intracellular calcium.

Materials:

  • Cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine.

  • This compound hydrochloride.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Preparation:

    • Plate the cells in the assay plates and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Add varying concentrations of this compound hydrochloride or vehicle control to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Continue to record the fluorescence for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the histamine-induced calcium response against the concentration of this compound hydrochloride.

    • Determine the IC₅₀ value for this compound hydrochloride's inhibition of the histamine response.

5.3 In Vivo Protocol: Antihistamine Effect in a Guinea Pig Model of Histamine-Induced Bronchoconstriction (Generalized)

Objective: To evaluate the in vivo efficacy of this compound hydrochloride in preventing histamine-induced bronchoconstriction.

Materials:

  • Guinea pigs.

  • This compound hydrochloride.

  • Histamine dihydrochloride.

  • Saline solution (vehicle).

  • System for measuring respiratory function (e.g., whole-body plethysmography).

Methodology:

  • Animal Acclimatization:

    • Acclimatize the guinea pigs to the experimental conditions and the plethysmography chambers.

  • Drug Administration:

    • Administer this compound hydrochloride or vehicle to the animals via a suitable route (e.g., intraperitoneal, oral) at various doses.

    • Allow for a sufficient time for the drug to be absorbed and distributed (e.g., 30-60 minutes).

  • Histamine Challenge:

    • Place the animals in the plethysmography chambers and record baseline respiratory parameters.

    • Expose the animals to an aerosolized solution of histamine for a fixed period.

    • Monitor and record the changes in respiratory parameters (e.g., bronchoconstriction, labored breathing).

  • Data Analysis:

    • Quantify the severity of the histamine-induced bronchoconstriction in both the vehicle-treated and this compound hydrochloride-treated groups.

    • Compare the responses between the groups to determine the protective effect of this compound hydrochloride.

    • Calculate the dose of this compound hydrochloride that produces a 50% inhibition of the histamine response (ED₅₀).

Conclusion

This compound hydrochloride is a dual-action compound with potential applications in research related to allergic reactions and local anesthesia. While quantitative data on its solubility and stability in aqueous solutions are limited in publicly available literature, the provided protocols offer a framework for its investigation in both in vitro and in vivo settings. Researchers are encouraged to perform preliminary studies to determine the optimal experimental conditions for their specific applications. The diagrams of the signaling pathways provide a visual representation of its mechanisms of action, aiding in experimental design and data interpretation.

Zolamine Administration in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published preclinical data on Zolamine is scarce. The following application notes and protocols are based on generalized methodologies for the preclinical evaluation of antihistaminic and antipruritic agents. These guidelines are intended to serve as a template and should be adapted based on specific research objectives and institutional guidelines.

Introduction

This compound is identified as an antihistamine and anticholinergic agent, suggesting its potential therapeutic application in conditions mediated by histamine release, such as allergic reactions and pruritus. This document outlines a generalized framework for the preclinical evaluation of a compound like this compound, covering its mechanism of action, pharmacokinetic profiling, and efficacy assessment in relevant animal models.

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound, as an antihistamine, is presumed to exert its effects primarily through the antagonism of the Histamine H1 receptor (H1R). H1R is a G-protein-coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[1][2] This initiates a signaling cascade involving the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade ultimately results in the physiological effects of histamine, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifests as itching and pain.[3] this compound would competitively bind to H1R, thereby inhibiting this cascade.

Signaling Pathway Diagram

H1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R G_protein Gq/11 H1R->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 This compound This compound This compound->H1R Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Itch) Ca_release->Response PKC->Response

Caption: Generalized Histamine H1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[4] A typical preclinical PK workflow is outlined below.

Experimental Workflow for Pharmacokinetic Studies

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase Animal_Models Animal Models (e.g., Rats, Mice) Dosing This compound Administration (IV and PO) Animal_Models->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS LC-MS/MS Analysis Plasma_Separation->LC_MS PK_Modeling Pharmacokinetic Modeling LC_MS->PK_Modeling Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2, F) PK_Modeling->Parameters

Caption: A Typical Workflow for Preclinical Pharmacokinetic (PK) Experiments.

Hypothetical Pharmacokinetic Data for this compound in Rats

The following table presents hypothetical pharmacokinetic data for this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. This data is for illustrative purposes only.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.11.5
AUC (0-inf) (ng·h/mL) 32009600
Half-life (t1/2) (h) 2.53.0
Clearance (CL) (L/h/kg) 0.31-
Volume of Distribution (Vd) (L/kg) 1.1-
Oral Bioavailability (F) (%) -30%
Experimental Protocol: Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation:

    • IV formulation: this compound dissolved in 5% dextrose in water.

    • PO formulation: this compound suspended in 0.5% methylcellulose.

  • Dosing:

    • IV group (n=5): A single dose of 1 mg/kg administered via the tail vein.

    • PO group (n=5): A single dose of 10 mg/kg administered by oral gavage.

  • Blood Sampling: Approximately 0.2 mL of blood collected from the jugular vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Sample Processing: Plasma separated by centrifugation (3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters calculated using non-compartmental analysis with appropriate software.

Preclinical Efficacy: Antipruritic Activity

The efficacy of an antipruritic agent like this compound can be evaluated in various preclinical models of itch.

Experimental Workflow for Efficacy Studies

Efficacy_Workflow cluster_model Model Induction cluster_treatment Treatment Phase cluster_observation Observation Phase cluster_analysis Data Analysis Phase Animal_Models Animal Models (e.g., Mice) Induction Induction of Itch (e.g., Histamine, Compound 48/80) Animal_Models->Induction Treatment This compound Administration (Various Doses) Induction->Treatment Behavioral_Obs Behavioral Observation (Quantification of Scratching Bouts) Treatment->Behavioral_Obs Statistical_Analysis Statistical Analysis (Comparison to Vehicle Control) Behavioral_Obs->Statistical_Analysis Efficacy_Determination Determination of Efficacy (Dose-Response Relationship) Statistical_Analysis->Efficacy_Determination

References

Application Notes and Protocols for the Determination of Zolamine in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Zolamine in various tissue samples. The methodologies described herein are based on established principles of bioanalytical method development and validation, ensuring accuracy, precision, and reliability of results. The primary technique highlighted is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of small molecules like this compound in complex biological matrices.

Overview of Analytical Methods

The determination of drug concentrations in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Several analytical techniques can be employed for this purpose, with LC-MS/MS being the gold standard due to its superior performance characteristics.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of drugs and their metabolites in biological samples. It combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Key Advantages of LC-MS/MS:

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) ensures that only the compound of interest is detected, minimizing interference from other components in the tissue matrix.[1][2]

  • High Sensitivity: LC-MS/MS can detect and quantify very low concentrations of analytes, often in the picogram to nanogram range.[3]

  • Wide Dynamic Range: The technique can measure concentrations over several orders of magnitude.[2]

  • Versatility: It can be applied to a wide variety of compounds with different physicochemical properties.

Experimental Protocols

Tissue Sample Preparation

Proper sample preparation is a critical step to ensure accurate and reproducible results. The goal is to efficiently extract this compound from the tissue matrix while removing interfering substances such as proteins and lipids.[4][5][6]

Protocol: Tissue Homogenization and Protein Precipitation

  • Tissue Weighing: Accurately weigh a portion of the frozen tissue sample (typically 50-100 mg).

  • Homogenization:

    • Place the weighed tissue in a 2 mL polypropylene tube containing ceramic beads.

    • Add a suitable volume of homogenization solvent (e.g., 500 µL of a 1:1 (v/v) mixture of water and methanol) to the tube.[5]

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater) until a uniform homogenate is obtained. Keep the sample on ice to prevent degradation.[7][8]

  • Protein Precipitation:

    • To the tissue homogenate, add a protein precipitation solvent. Acetonitrile is commonly used.[1][2] For example, add 1 mL of acetonitrile containing an internal standard (a stable isotope-labeled version of this compound is ideal) to the homogenate.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1][2]

    • Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase used for LC-MS/MS analysis. This step helps to concentrate the analyte and ensures compatibility with the chromatographic system.

    • Vortex and centrifuge the reconstituted sample before transferring the clear solution to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is a common choice for small molecule analysis.[1][2]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A gradient elution is typically used to achieve good separation and peak shape. The gradient can be optimized based on the retention time of this compound.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the chemical properties of this compound. Positive ion mode is common for many nitrogen-containing compounds.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

  • Ion Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized to maximize the signal for this compound.[1]

Method Validation

A thorough validation of the analytical method is essential to ensure its reliability for its intended purpose.[9][10][11][12] The validation should be performed according to relevant guidelines from regulatory agencies such as the FDA or EMA.

Key Validation Parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve should be prepared using matrix-matched standards.[10]

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[9][13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]

Data Presentation

Quantitative data from method validation and sample analysis should be presented in a clear and organized manner.

Table 1: Method Validation Summary for this compound in Tissue

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/g
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 9.8%
Lower Limit of Quantitation (LLOQ) S/N ≥ 101 ng/g
Mean Extraction Recovery Consistent and reproducible85.4%
Matrix Effect Within acceptable limits1.05

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Weigh Tissue Sample homogenize Homogenize in Solvent tissue->homogenize precipitate Add Precipitation Solvent (with Internal Standard) homogenize->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report validation_parameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_range Working Range cluster_specificity Specificity cluster_reliability Reliability Accuracy Accuracy Precision Precision LOD Limit of Detection LOQ Limit of Quantitation Range Range LOQ->Range Linearity Linearity Linearity->Range Specificity Specificity Selectivity Selectivity Robustness Robustness Stability Stability MethodValidation Analytical Method Validation MethodValidation->Accuracy MethodValidation->Precision MethodValidation->LOD MethodValidation->LOQ MethodValidation->Linearity MethodValidation->Range MethodValidation->Specificity MethodValidation->Selectivity MethodValidation->Robustness MethodValidation->Stability

References

Application Notes and Protocols: Zolamine in Combination with Other Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research purposes only. Zolamine is a first-generation antihistamine with known anticholinergic properties. The combination of this compound with other anticholinergic agents has not been extensively studied, and the information provided herein is based on general pharmacological principles rather than specific clinical or preclinical data for this compound combinations. Extreme caution should be exercised, and thorough preclinical safety and efficacy studies are essential before any consideration of co-administration in humans.

Introduction

This compound is a histamine H1 receptor antagonist belonging to the first generation of antihistamines. Like other drugs in its class, it possesses anticholinergic (antimuscarinic) properties, which can lead to a range of side effects. When this compound is co-administered with other agents that also exhibit anticholinergic activity, there is a significant potential for additive or synergistic effects, leading to an increased risk of adverse events. This document provides a theoretical framework and general protocols for the preclinical evaluation of this compound in combination with other anticholinergic agents.

Theoretical Framework

Mechanism of Anticholinergic Action

Anticholinergic drugs exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors (M1-M5). This blockade disrupts the normal function of the parasympathetic nervous system and cholinergic signaling in the central nervous system (CNS).

Potential for Additive Pharmacodynamic Interactions

When this compound is combined with other drugs possessing anticholinergic properties (e.g., tricyclic antidepressants, antipsychotics, antiparkinsonian drugs, other first-generation antihistamines), the simultaneous blockade of muscarinic receptors can lead to an exaggerated anticholinergic response. This increased "anticholinergic burden" can manifest as both peripheral and central adverse effects.

Potential for Pharmacokinetic Interactions

The metabolism of this compound has not been extensively characterized in publicly available literature. However, many first-generation antihistamines are metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[1] Co-administration of drugs that are inhibitors or inducers of the same CYP isoenzymes could alter the plasma concentrations of this compound or the co-administered anticholinergic drug, potentially increasing the risk of toxicity. For instance, if this compound and another anticholinergic drug are both metabolized by CYP3A4, a common metabolic pathway for many medications, competitive inhibition could lead to elevated levels of both drugs.[2]

Data Presentation

Due to the lack of specific preclinical or clinical data for this compound in combination with other anticholinergic agents, the following tables are presented as templates for organizing data that would be generated from the experimental protocols outlined in this document.

Table 1: In Vitro Muscarinic Receptor Binding Affinity of this compound and Co-administered Anticholinergic Agents

CompoundMuscarinic Receptor SubtypeKi (nM)Source
This compoundM1Data to be determined
M2Data to be determined
M3Data to be determined
M4Data to be determined
M5Data to be determined
Anticholinergic Agent X M1
M2
M3
M4
M5

Ki: Inhibition constant, a measure of binding affinity.

Table 2: In Vivo Assessment of Anticholinergic Effects in an Animal Model (e.g., Mouse or Rat)

Treatment GroupDose (mg/kg)Salivation Inhibition (%)Mydriasis (Pupil Diameter, mm)Heart Rate Increase (bpm)Cognitive Impairment (e.g., Y-maze % alternation)
Vehicle Control-00
This compound
Anticholinergic Agent X
This compound + Agent X

Experimental Protocols

The following are generalized protocols that can be adapted to study the interaction between this compound and other anticholinergic agents.

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and a co-administered anticholinergic agent for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Receptor Preparation: Utilize commercially available cell lines stably expressing individual human muscarinic receptor subtypes (e.g., from CHO or HEK293 cells). Prepare cell membrane homogenates according to standard procedures.

  • Radioligand Binding:

    • For M1, M3, M4, and M5 receptors, use [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

    • For M2 receptors, [³H]-AF-DX 384 can be used for higher selectivity.

  • Competition Binding Assay:

    • Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound or the other anticholinergic agent).

    • Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

  • Data Analysis:

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) from the competition curves using non-linear regression analysis.

    • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Assessment of Additive Anticholinergic Effects in Rodents

Objective: To evaluate the potentiation of anticholinergic effects when this compound is co-administered with another anticholinergic agent in a rodent model.

Methodology:

  • Animal Model: Use male Wistar rats or Swiss Webster mice.

  • Drug Administration: Administer this compound, the other anticholinergic agent, the combination of both, or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Assessment of Peripheral Anticholinergic Effects:

    • Antisialagogue effect: Measure pilocarpine-induced salivation by collecting and weighing pre-weighed cotton balls placed in the animals' mouths at a specific time point after drug administration.

    • Mydriatic effect: Measure pupil diameter using a digital caliper or a suitable imaging system at regular intervals after drug administration.

    • Tachycardic effect: Monitor heart rate using a non-invasive tail-cuff method or telemetry.

  • Assessment of Central Anticholinergic Effects:

    • Cognitive impairment: Use behavioral tests such as the Y-maze (for spontaneous alternation) or the Morris water maze (for spatial learning and memory) to assess cognitive function.

  • Data Analysis: Compare the effects of the combination treatment to those of the individual drugs and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualization

Signaling Pathway of Anticholinergic Action

Anticholinergic_Action cluster_synapse Cholinergic Synapse ACh Acetylcholine Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds & Activates This compound This compound This compound->Muscarinic_Receptor Blocks Other_AC Other Anticholinergic Other_AC->Muscarinic_Receptor Blocks Effector Cellular Effector (e.g., G-protein) Muscarinic_Receptor->Effector Activates Response Physiological Response Effector->Response Leads to

Caption: Competitive antagonism of acetylcholine at muscarinic receptors by this compound and another anticholinergic agent.

Experimental Workflow for In Vivo Assessment

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) Drug_Prep Prepare Drug Formulations (this compound, Agent X, Combination, Vehicle) Drug_Admin Administer Drugs to Respective Groups Animal_Model->Drug_Admin Peripheral_Assess Assess Peripheral Effects (Salivation, Mydriasis, Heart Rate) Drug_Admin->Peripheral_Assess Central_Assess Assess Central Effects (Cognitive Function - e.g., Y-maze) Drug_Admin->Central_Assess Data_Collection Collect and Tabulate Data Peripheral_Assess->Data_Collection Central_Assess->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis Interpretation Interpret Results & Assess Additive Effects Stats_Analysis->Interpretation

Caption: Workflow for the in vivo assessment of combined anticholinergic effects.

Logical Relationship of Additive Anticholinergic Burden

Anticholinergic_Burden This compound This compound (Anticholinergic Activity) Combination Co-administration This compound->Combination Other_AC Other Anticholinergic Drug Other_AC->Combination Increased_Burden Increased Anticholinergic Burden Combination->Increased_Burden Leads to Peripheral_Effects Peripheral Side Effects (Dry Mouth, Blurred Vision, Constipation, Tachycardia) Increased_Burden->Peripheral_Effects Manifests as Central_Effects Central Side Effects (Drowsiness, Confusion, Cognitive Impairment, Delirium) Increased_Burden->Central_Effects Manifests as

Caption: The cumulative effect of combining anticholinergic agents, leading to an increased risk of adverse effects.

References

Application Notes and Protocols for Determining the Efficacy of Zolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolamine is a potent and selective antagonist of the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the inflammatory and allergic response. Upon binding of histamine, the H1 receptor activates a signaling cascade that results in the classic symptoms of allergy, including vasodilation, increased vascular permeability, and smooth muscle contraction. By competitively inhibiting the binding of histamine to the H1 receptor, this compound is expected to mitigate these effects.

These application notes provide a comprehensive experimental framework to assess the efficacy of this compound, from initial in vitro characterization to in vivo validation. The protocols outlined herein are designed to be robust and reproducible, providing clear and actionable data for the preclinical evaluation of this compound.

I. In Vitro Efficacy Assessment

The initial phase of this compound efficacy testing focuses on its interaction with the human histamine H1 receptor and its ability to block downstream signaling pathways in a controlled cellular environment. For this purpose, Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human histamine H1 receptor (CHO-H1) are an ideal model system.[1]

A. Experiment: Determination of this compound's Inhibitory Potency (IC50) on Histamine-Induced Calcium Mobilization

Objective: To quantify the concentration of this compound required to inhibit 50% of the maximal histamine-induced intracellular calcium increase.

Protocol:

  • Cell Culture: Culture CHO-H1 cells in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain H1 receptor expression. Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed CHO-H1 cells into a 96-well, black-walled, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Fluorescent Dye Loading: Wash the cells once with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS. Also, prepare a stock solution of histamine at a concentration that elicits a maximal response (EC100), to be determined in a preliminary experiment.

  • Assay:

    • Wash the cells to remove excess dye.

    • Add the various concentrations of this compound to the wells and incubate for 30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader.

    • Initiate reading and establish a baseline fluorescence.

    • Add the EC100 concentration of histamine to all wells (except for negative controls).

    • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

B. Experiment: Inhibition of Histamine-Induced NF-κB Activation

Objective: To assess the ability of this compound to block the histamine-induced activation of the pro-inflammatory transcription factor, NF-κB.

Protocol:

  • Cell Culture and Transfection: Culture CHO-H1 cells as described above. Co-transfect the cells with a NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Plating: Plate the transfected cells in a 96-well white-walled plate and allow them to recover for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 1 hour.

  • Histamine Stimulation: Stimulate the cells with an EC80 concentration of histamine (determined in a preliminary dose-response experiment) for 6 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation for each this compound concentration and determine the IC50 value.

Data Presentation: In Vitro Efficacy of this compound
ParameterAssayCell LineResult
IC50 Calcium MobilizationCHO-H1[Insert Value] nM
IC50 NF-κB ActivationCHO-H1[Insert Value] nM

II. In Vivo Efficacy Assessment

Following the successful in vitro characterization of this compound, the next step is to evaluate its efficacy in a relevant animal model of histamine-induced inflammation. The histamine-induced paw edema model in mice is a classic and reliable method for this purpose.

A. Experiment: this compound's Effect on Histamine-Induced Paw Edema in Mice

Objective: To determine the in vivo efficacy of this compound in reducing histamine-induced inflammation.

Protocol:

  • Animals: Use male BALB/c mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the mice into the following groups (n=8 per group):

    • Vehicle Control (e.g., saline)

    • This compound (Dose 1, e.g., 1 mg/kg)

    • This compound (Dose 2, e.g., 5 mg/kg)

    • This compound (Dose 3, e.g., 10 mg/kg)

    • Positive Control (e.g., another known H1 antagonist)

  • Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the histamine challenge.

  • Induction of Paw Edema: Inject 20 µL of histamine solution (e.g., 100 µ g/paw ) into the subplantar region of the right hind paw of each mouse. Inject the same volume of saline into the left hind paw as a control.

  • Measurement of Paw Edema: Measure the paw thickness of both hind paws using a digital caliper at baseline (before histamine injection) and at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the histamine challenge.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point. The paw edema is calculated as the difference in paw thickness between the right and left paw.

Data Presentation: In Vivo Efficacy of this compound on Paw Edema
Treatment GroupDose (mg/kg)Paw Edema (mm) at 30 min (Mean ± SEM)% Inhibition
Vehicle Control-[Insert Value]0%
This compound1[Insert Value][Insert Value]%
This compound5[Insert Value][Insert Value]%
This compound10[Insert Value][Insert Value]%
Positive Control[Insert Dose][Insert Value][Insert Value]%

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Inhibits Ca2 Ca²⁺ Increase IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates IκB IκB PKC->IκB Phosphorylates NFkB_inactive NF-κB IκB->NFkB_inactive Releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates Gene Pro-inflammatory Gene Expression NFkB_active->Gene Induces

Caption: Histamine H1 Receptor Signaling Pathway and Point of this compound Intervention.

G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A CHO-H1 Cell Culture B Calcium Mobilization Assay (IC50) A->B C NF-κB Reporter Assay (IC50) A->C D Animal Acclimatization (BALB/c Mice) B->D Proceed if potent C->D Proceed if potent E This compound Administration D->E F Histamine-Induced Paw Edema E->F G Measurement of Paw Thickness F->G

Caption: Experimental Workflow for this compound Efficacy Testing.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Zolamine Solubility Issues in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with dissolving Zolamine in Phosphate-Buffered Saline (PBS) for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

This compound, like many organic molecules, may exhibit poor aqueous solubility due to its chemical structure. Factors influencing solubility include its lipophilicity, crystal structure, and the pH of the solution.[1] PBS is an aqueous buffer with a physiological pH (typically ~7.4), which may not be optimal for dissolving this compound.

Q2: What is the expected solubility of this compound in aqueous solutions?

While specific public data on this compound's solubility in PBS is limited, its chemical structure suggests it may behave as a weakly basic compound. The solubility of such compounds is often pH-dependent. It is crucial to experimentally determine the solubility under your specific conditions.

Q3: I'm observing precipitation when adding my this compound stock solution (in an organic solvent) to PBS. What's happening?

This is a common issue known as "crashing out." When a concentrated stock solution of a poorly soluble compound in an organic solvent (like DMSO) is diluted into an aqueous buffer like PBS, the compound can rapidly precipitate as it is no longer soluble in the final mixed solvent system.[2]

Q4: Can I heat the PBS to dissolve this compound?

Heating can increase the solubility of some compounds, but it should be approached with caution. Elevated temperatures can degrade this compound or other components in your assay. The solubility increase may also be temporary, with the compound precipitating out as the solution cools. Stability of this compound at higher temperatures should be verified first.

Q5: Are there alternatives to PBS for my experiments?

Yes, depending on the constraints of your assay, you might consider other buffer systems or formulations. However, PBS is often used to mimic physiological conditions, so any alternative should be carefully evaluated for compatibility with your experimental model.

Troubleshooting Guide

Step 1: Initial Assessment of this compound Solubility

Before attempting to improve solubility, it's essential to quantify the extent of the problem. This can be achieved through a simple kinetic solubility assessment.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).

  • Serially dilute the this compound stock solution into PBS in a clear microplate.[1][3]

  • Incubate at room temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation or measure turbidity using a plate reader (nephelometry) at a wavelength such as 650 nm.[1][3]

  • The highest concentration that remains clear is your approximate kinetic solubility.

Step 2: Strategies for Enhancing this compound Solubility

If the initial assessment confirms poor solubility, the following strategies can be employed. It is recommended to try them in a stepwise manner.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Precipitation in PBS assess Step 1: Assess Kinetic Solubility start->assess is_soluble Is Solubility Sufficient? assess->is_soluble ph_adjust Option A: pH Adjustment is_soluble->ph_adjust No cosolvent Option B: Co-solvent Addition is_soluble->cosolvent surfactant Option C: Use of Surfactants is_soluble->surfactant complexation Option D: Complexation Agents is_soluble->complexation success Proceed with Experiment is_soluble->success Yes evaluate Evaluate Impact on Assay ph_adjust->evaluate cosolvent->evaluate surfactant->evaluate complexation->evaluate evaluate->success No Adverse Effect failure Re-evaluate Strategy or Consult Specialist evaluate->failure Adverse Effect

Caption: A decision tree for troubleshooting this compound solubility issues.

For weakly basic or acidic compounds, altering the pH of the buffer can significantly increase solubility.[4][5]

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of PBS buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).

  • Add a fixed amount of this compound to each buffer.

  • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Filter the samples to remove any undissolved solid.

  • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome Data (Hypothetical)

pH of PBSThis compound Solubility (µg/mL)
5.0250
6.0120
7.035
7.415
8.010

Note: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell culture, enzyme activity).

The use of co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[4]

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of various biocompatible co-solvents (e.g., DMSO, ethanol, polyethylene glycol 300/400).

  • Prepare a series of PBS solutions containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Determine the solubility of this compound in each co-solvent/PBS mixture using the kinetic or equilibrium solubility method described above.

Co-solvent Comparison (Hypothetical Data)

Co-solventConcentration (% v/v) in PBSThis compound Solubility (µg/mL)
None0%15
DMSO1%50
DMSO5%200
Ethanol1%45
Ethanol5%180
PEG 4001%60
PEG 4005%250

Critical Consideration: High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity. Always run a vehicle control to assess the impact of the co-solvent on your experiment.

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[6][7]

Experimental Protocol: Surfactant Screening

  • Select non-ionic surfactants that are generally well-tolerated in biological assays (e.g., Tween® 20, Tween® 80, Kolliphor® EL).

  • Prepare PBS solutions containing a range of surfactant concentrations, ensuring they are above the critical micelle concentration (CMC).

  • Determine the solubility of this compound in each surfactant-containing buffer.

Surfactant Efficacy (Hypothetical Data)

SurfactantConcentration (% w/v) in PBSThis compound Solubility (µg/mL)
None0%15
Tween® 200.1%80
Tween® 800.1%95
Kolliphor® EL0.1%150

Warning: Surfactants can interfere with certain assays, particularly those involving protein interactions or cell membrane integrity.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocol: Cyclodextrin Complexation

  • Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Prepare a series of PBS solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v).

  • Determine the solubility of this compound in each cyclodextrin solution.

Solubilization Pathway with Cyclodextrin

Cyclodextrin_Complexation cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State This compound This compound (Poorly Soluble) Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) This compound->Cyclodextrin + PBS PBS Complex This compound-Cyclodextrin Inclusion Complex (Soluble) Cyclodextrin->Complex Forms Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary and should be determined experimentally. Always validate the compatibility of any solubilizing agent with your specific assay.

References

Optimizing Zolamine Concentration for Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Zolamine concentration in cell viability experiments. All data and signaling pathways presented for "this compound" are hypothetical and for illustrative purposes.

Troubleshooting Guide

Q1: My initial range-finding experiment with this compound showed 100% cell death at all concentrations. How should I adjust my experimental setup?

A1: This indicates that the initial concentration range was too high. To resolve this, you should perform a serial dilution to test a much broader and lower range of this compound concentrations. We recommend starting from a high concentration (e.g., 1 mM) and performing 1:10 serial dilutions down to the picomolar range. This will help in identifying a concentration that results in a partial effect, which is crucial for determining the IC50 value.

Q2: I am observing high variability between replicate wells treated with the same concentration of this compound. What could be the cause?

A2: High variability can stem from several factors:

  • Uneven cell seeding: Ensure you have a single-cell suspension and that you mix the cells thoroughly before and during plating.

  • Edge effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Inconsistent drug dissolution: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in culture medium. Precipitates can lead to inconsistent concentrations in the wells.

  • Pipetting errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells and drug solutions.

Q3: The color change in my MTT assay is very faint, even in the untreated control wells. What should I do?

A3: A faint color change suggests low metabolic activity, which could be due to:

  • Low cell number: The seeded cell density might be too low. Optimize the cell number by performing a cell titration experiment to find the density that gives a robust signal within the linear range of the assay.

  • Short incubation time: The incubation time with the MTT reagent may be insufficient. The typical incubation period is 2-4 hours, but this can be optimized for your specific cell line.

  • Cellular health: Ensure your cells are healthy and in the exponential growth phase before seeding them for the assay.

Q4: My dose-response curve for this compound is not sigmoidal (S-shaped). What does this mean?

A4: A non-sigmoidal curve can indicate several things:

  • Incorrect concentration range: If the curve is flat at the top or bottom, the concentration range is too narrow. You need to test higher or lower concentrations to capture the full dose-response.

  • Compound solubility issues: At high concentrations, this compound might precipitate out of solution, leading to a plateau in the response.

  • Complex biological response: The compound might have biphasic effects (e.g., hormesis), where it is stimulatory at low doses and inhibitory at high doses. In such cases, a different mathematical model may be needed to fit the curve.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for testing this compound in a new cell line?

A1: For a novel compound like this compound, a broad concentration range is recommended for the initial screening. A common starting point is a 10-point serial dilution from 100 µM down to 1 pM. This wide range increases the likelihood of identifying the active concentration window for your specific cell line.

Q2: How do I choose the appropriate cell seeding density for my cell viability assay?

A2: The optimal seeding density ensures that the cells are in the exponential growth phase throughout the experiment and that the signal in your assay is within the linear range. You should perform a growth kinetics experiment for each cell line to determine its doubling time and optimal density. The table below provides a general guideline for common cell lines in a 96-well plate format.

Q3: What is the best way to dissolve this compound for in vitro experiments?

A3: The solubility of this compound should be determined empirically. A common starting point for novel small molecules is to dissolve them in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in cell culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: How long should I expose the cells to this compound before assessing cell viability?

A4: The optimal exposure time depends on the compound's mechanism of action and the cell line's doubling time. A common starting point is to treat the cells for a duration that allows for at least one to two cell doublings in the untreated control group (e.g., 48 or 72 hours). Time-course experiments can be performed to determine the optimal endpoint.

Quantitative Data

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HeLaCervical Cancer8.1
HT-29Colon Cancer15.5
PC-3Prostate Cancer9.7
Table 2: Recommended Seeding Densities for a 96-well Plate
Cell LineSeeding Density (cells/well)
MCF-75,000 - 10,000
A5493,000 - 7,000
HeLa2,000 - 5,000
HT-297,000 - 12,000
PC-34,000 - 8,000

Experimental Protocols

Protocol: Determination of this compound IC50 using MTT Assay

1. Cell Seeding: a. Harvest cells that are in the exponential growth phase. b. Perform a cell count and determine cell viability using a method like Trypan Blue exclusion. c. Dilute the cell suspension to the optimized seeding density (see Table 2) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. This compound Treatment: a. Prepare a 2X stock of the highest concentration of this compound in complete culture medium. b. Perform serial dilutions (e.g., 1:3 or 1:4) in complete culture medium to create a range of 2X concentrations. c. Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell control" (medium only). d. Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 20 µL of the MTT stock solution to each well. c. Incubate the plate for 2-4 hours at 37°C, protected from light. d. After incubation, carefully remove the medium containing MTT. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell control" from all other values. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 d. Plot the % Viability against the log of the this compound concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

Zolamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->Akt Inhibition Bax Bax Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway affected by this compound.

Experimental_Workflow cluster_setup Phase 1: Assay Development cluster_execution Phase 2: Range-Finding & IC50 cluster_analysis Phase 3: Data Analysis & Confirmation A Determine Cell Doubling Time B Optimize Seeding Density A->B C Select Assay (e.g., MTT, XTT) B->C D Initial Broad Range Screening (pM to mM) C->D E Narrow Range for IC50 Determination D->E F Perform Definitive IC50 Experiment E->F G Calculate % Viability F->G H Generate Dose-Response Curve G->H I Calculate IC50 Value H->I J Confirm with Orthogonal Assay (e.g., Apoptosis) I->J

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Zolamine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Zolamine. Our aim is to help you address common challenges related to the stability of this compound in solution to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?

A1: Cloudiness or precipitation upon dissolving this compound can be attributed to several factors, primarily related to pH and concentration. This compound Dihydrochloride is significantly more soluble in acidic conditions.

  • pH of the Solvent: Ensure the pH of your solvent is below 6.0 before adding the this compound powder. For resuspension, using a buffer system like a citrate buffer at pH 5.5 is recommended over neutral buffers like PBS (pH 7.4).

  • Concentration: Attempting to dissolve this compound at a concentration above its solubility limit in a given solvent can lead to precipitation. Please refer to the solubility data in Table 1.

  • Temperature: Ensure the solvent is at room temperature. In some cases, gentle warming to 37°C can aid dissolution, but prolonged exposure to higher temperatures should be avoided.

Q2: I am observing a gradual decrease in the potency of my this compound stock solution over time. What could be the cause?

A2: A decline in the biological activity of this compound is often linked to its chemical degradation. This compound is susceptible to hydrolysis, especially in neutral or alkaline solutions, and is also sensitive to light.

  • Storage Conditions: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stock solutions should be protected from light by using amber vials or by wrapping the vials in aluminum foil.

  • Working Solution Stability: Diluted, aqueous working solutions of this compound are less stable and should be prepared fresh for each experiment. Avoid storing working solutions for more than 24 hours, even at 4°C. For detailed stability data, please see Table 2.

Q3: Can I use PBS (Phosphate-Buffered Saline) to dissolve this compound for my cell-based assays?

A3: It is not recommended to dissolve this compound directly in PBS (pH 7.4). This compound has low solubility at neutral pH, and dissolving it in PBS will likely result in precipitation. For cell-based assays, it is advisable to first prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or an acidic buffer) and then dilute this stock into the cell culture medium to the final desired concentration. The final concentration of the initial solvent (e.g., DMSO) should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Quantitative Data

Table 1: Solubility of this compound Dihydrochloride

Solvent/Buffer SystemTemperature (°C)Maximum Solubility (mg/mL)Molarity (mM)
Deionized Water25511.2
0.1 M HCl2550112
PBS (pH 7.4)25< 0.1< 0.22
DMSO25100224
50 mM Citrate Buffer (pH 5.5)252556

Table 2: Stability of this compound in Solution

SolventStorage Temperature (°C)Timepoint% Remaining (HPLC)
DMSO-203 Months> 99%
DMSO41 Month98%
Aqueous Buffer (pH 5.5)448 Hours95%
Aqueous Buffer (pH 5.5)2524 Hours85%
Cell Culture Medium (pH 7.4)378 Hours70%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Acclimatization: Allow the this compound Dihydrochloride vial to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: In a sterile microfuge tube, weigh out the desired amount of this compound Dihydrochloride powder. For 1 mL of a 10 mM solution, you will need 4.47 mg (assuming a molecular weight of 447.3 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5 minutes can be used if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller volumes in light-protected vials and store at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a reverse-phase HPLC method to assess the degradation of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples by diluting the this compound solution in the mobile phase A.

    • Run a standard of freshly prepared this compound solution to determine the retention time and peak area of the intact compound.

    • Inject the test samples and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Calculate the percentage of remaining this compound by comparing the peak area of the aged sample to that of the fresh standard.

Visual Guides

Zolamine_Troubleshooting_Workflow start Start: this compound Instability Observed issue What is the nature of the instability? start->issue precipitation Precipitation / Cloudiness issue->precipitation Visual Particles degradation Loss of Activity / Degradation issue->degradation Functional Decline check_pH Check Solvent pH (Should be < 6.0) precipitation->check_pH check_conc Verify Concentration (See Table 1) precipitation->check_conc check_storage Check Storage Conditions (-20°C or -80°C, protected from light) degradation->check_storage check_age Check Age of Solution (Prepare fresh working solutions) degradation->check_age use_acidic_buffer Action: Use Acidic Buffer (e.g., Citrate pH 5.5) check_pH->use_acidic_buffer pH is neutral/alkaline dilute_solution Action: Prepare a more dilute solution check_conc->dilute_solution Concentration too high end End: Issue Resolved use_acidic_buffer->end dilute_solution->end aliquot_stock Action: Aliquot stock to minimize freeze-thaw cycles check_storage->aliquot_stock Improper storage prepare_fresh Action: Prepare fresh solution from powder check_age->prepare_fresh Solution is old aliquot_stock->end prepare_fresh->end

Caption: Troubleshooting workflow for this compound instability.

Zolamine_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_x Kinase-X adaptor->kinase_x downstream Downstream Signaling (e.g., MAPK pathway) kinase_x->downstream response Cellular Response (Proliferation, Survival) downstream->response This compound This compound This compound->kinase_x Inhibition degraded_this compound Degraded this compound (Inactive) degraded_this compound->kinase_x No Inhibition

Caption: Hypothetical signaling pathway of this compound.

How to minimize Zolamine off-target binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zolamine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a focus on minimizing off-target binding.

Frequently Asked Questions (FAQs)

Q1: My in-vitro biochemical assays show high potency and selectivity for the primary target kinase, but I'm observing unexpected toxicity or phenotypes in cell-based assays. Could this be due to off-target binding?

A1: Yes, discrepancies between biochemical and cellular assay results are often indicative of off-target effects. While this compound may be potent against its intended purified target, in a complex cellular environment, it can interact with other proteins, leading to unintended biological consequences.[1][2] Factors such as compound accumulation within the cell, metabolic modification of the compound, or engagement with structurally related or unrelated proteins can contribute to these effects.[1]

Troubleshooting Guide:

  • Confirm On-Target Engagement in a Cellular Context: It is crucial to verify that this compound is engaging its intended target within the cell. A cell-based target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ assay, can confirm this.

  • Broad Kinase Selectivity Profiling: The initial selectivity panel may not have been comprehensive enough. It is advisable to perform a broad kinase screen against a large panel of kinases (e.g., >400 kinases) to identify potential off-target kinases.[3]

  • Phenotypic Screening: Conduct high-content imaging or other phenotypic assays to characterize the nature of the cellular toxicity.[4] Comparing the observed phenotype to those induced by well-characterized inhibitors of known pathways can provide clues about potential off-target pathways.

  • Competitive Binding Assays: If a likely off-target is identified from kinase profiling, validate this interaction using a competitive binding assay with a known ligand for the off-target.

Q2: How can I proactively identify potential off-targets for this compound before moving into cellular or in-vivo models?

A2: Proactive identification of off-targets is a key strategy in drug development to minimize downstream failures.[5] A combination of computational and experimental approaches is most effective.

Troubleshooting Guide:

  • Computational and In-Silico Analysis: Utilize computational tools to predict potential off-targets.[6][7] Methods like 2D chemical similarity analysis (e.g., Similarity Ensemble Approach - SEA) and 3D protein-ligand docking can compare the structure of this compound to known ligands and the binding pockets of a wide range of proteins.[6][8][9]

  • High-Throughput Screening (HTS): Perform high-throughput screening against a diverse panel of targets, which can include kinases, GPCRs, ion channels, and other enzyme families.[5]

  • Structural Biology: If the structure of the primary target is known, analyze its binding site features and compare them to other proteins to identify those with similar binding pockets.

Q3: I have identified a key off-target for this compound. What are the next steps to mitigate this interaction?

A3: Once a key off-target has been identified and validated, the focus shifts to medicinal chemistry efforts to improve selectivity. This is an iterative process of structure-activity relationship (SAR) and structure-selectivity relationship (SSR) studies.

Troubleshooting Guide:

  • Rational Drug Design: Employ rational drug design strategies based on the structural information of both the primary and off-target proteins.[5] If crystal structures are unavailable, homology modeling can provide useful structural insights.[8]

  • Generate Analogs: Synthesize a focused library of this compound analogs with modifications designed to decrease binding to the off-target while maintaining or improving affinity for the primary target.

  • Iterative Screening: Screen the new analogs against both the primary target and the identified off-target(s) to determine the selectivity ratio.

  • Cell-Based Counter-Screening: Concurrently, test the analogs in a cell-based assay that specifically measures the activity of the off-target to ensure that the desired reduction in binding translates to a reduction in functional cellular effect.

Experimental Protocols

Protocol 1: Broad Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

This protocol outlines a method for assessing the selectivity of this compound against a broad panel of kinases by measuring the amount of ADP produced.[3]

Methodology:

  • Prepare Kinase/Substrate Mixtures: For each kinase to be tested, prepare a solution containing the kinase and its specific substrate in the appropriate reaction buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in a multi-well plate. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (DMSO vehicle).

  • Kinase Reaction Initiation: Add the kinase/substrate mixtures to the wells containing the diluted this compound.

  • ATP Addition: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and then to generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC50 value for any inhibited kinases.

Protocol 2: Cellular Target Engagement using CETSA (Cellular Thermal Shift Assay)

This protocol describes how to confirm that this compound binds to its intended target in a cellular environment by measuring changes in the thermal stability of the target protein.

Methodology:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency and treat them with this compound at various concentrations or with a vehicle control (DMSO).

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heat Challenge: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble, non-aggregated proteins. Prepare these samples for Western blotting.

  • Western Blot Analysis: Perform a Western blot using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the this compound-treated and vehicle-treated samples. Ligand binding will stabilize the protein, resulting in a shift of the melting curve to higher temperatures.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound and Analog Z-21B

This table presents hypothetical data comparing the inhibitory activity (IC50) of this compound and an optimized analog (Z-21B) against the primary target and two identified off-targets.

CompoundPrimary Target (Kinase A) IC50 (nM)Off-Target 1 (Kinase B) IC50 (nM)Off-Target 2 (Kinase C) IC50 (nM)Selectivity Ratio (Kinase B / Kinase A)Selectivity Ratio (Kinase C / Kinase A)
This compound 15852505.716.7
Z-21B 12> 10,0004,500> 833375

Table 2: Comparison of Biochemical and Cellular Potency

This table illustrates a common scenario where biochemical potency does not directly translate to cellular activity, often due to factors like cell permeability or off-target effects.

CompoundBiochemical IC50 (nM) (Purified Kinase A)Cellular EC50 (nM) (Target Engagement Assay)Cellular EC50 (nM) (Phenotypic Assay)
This compound 153501,200
Z-21B 1255150

Visualizations

Zolamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase A Receptor->Target_Kinase Activates Downstream_Protein Downstream Effector Target_Kinase->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates This compound This compound This compound->Target_Kinase Inhibits (On-Target) Off_Target_Kinase Off-Target Kinase B This compound->Off_Target_Kinase Inhibits (Off-Target) Unintended_Effect Unintended Cellular Effect Off_Target_Kinase->Unintended_Effect Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression Promotes Off_Target_ID_Workflow start Start: Unexpected Cellular Phenotype Observed confirm_on_target Confirm On-Target Engagement in Cells? (e.g., CETSA) start->confirm_on_target confirm_on_target->start No, troubleshoot permeability/stability broad_screen Broad Kinase Selectivity Screen (>400 kinases) confirm_on_target->broad_screen Yes analyze_hits Analyze & Prioritize Potential Off-Targets broad_screen->analyze_hits in_silico In-Silico Prediction (SEA, Docking) in_silico->analyze_hits validate_binding Validate Off-Target Binding (e.g., SPR, ITC) analyze_hits->validate_binding functional_assay Confirm Functional Effect in Cell-Based Counter-Screen validate_binding->functional_assay sar_campaign Initiate Medicinal Chemistry (SAR) to Improve Selectivity functional_assay->sar_campaign Confirmed end End: Optimized Compound with Reduced Off-Target Effects sar_campaign->end Troubleshooting_Logic start Biochemical Potency >> Cellular Potency q_permeability Is Compound Cell Permeable? start->q_permeability a_permeability_no Improve Physicochemical Properties q_permeability->a_permeability_no No q_target_engagement Does Compound Engage Target in Cells? (e.g., CETSA) q_permeability->q_target_engagement Yes a_target_engagement_no Investigate Cellular Efflux or Degradation q_target_engagement->a_target_engagement_no No a_off_target High Probability of Functional Off-Target Binding q_target_engagement->a_off_target Yes next_step Proceed to Off-Target Identification Workflow a_off_target->next_step

References

Zolamine degradation products and their interference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in anticipating and resolving issues related to Zolamine and its potential degradation products during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

A1: Currently, there is limited publicly available information detailing specific degradation products of this compound. Based on its chemical structure, which includes a thiazole ring, a tertiary amine, and a methoxybenzene group, potential degradation pathways under forced conditions may include:

  • Hydrolysis: Cleavage of the ether linkage is possible under acidic or basic conditions, potentially yielding a phenol derivative.

  • Oxidation: The tertiary amine and the thiazole ring are susceptible to oxidation, which could lead to the formation of N-oxides or sulfoxides. The methoxy group could also be oxidized.

  • Photolysis: Exposure to light, particularly UV, could induce degradation, potentially leading to complex rearrangements or fragmentation.

  • Thermal Degradation: High temperatures may cause the breakdown of the molecule, with the more labile bonds likely to cleave first.

Q2: My chromatogram shows unexpected peaks when analyzing this compound. Could these be degradation products?

A2: Unexpected peaks in your chromatogram could indeed be degradation products. To confirm this, you should perform a forced degradation study. This involves subjecting a pure sample of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting samples. If the retention times of the unknown peaks in your experimental samples match those of the peaks generated in the forced degradation study, it is highly likely that they are degradation products.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store this compound under recommended conditions, typically protected from light and moisture at a controlled temperature.

  • Sample Preparation: Prepare solutions fresh and minimize their exposure to light and extreme temperatures. Use high-purity solvents and reagents.

  • pH Control: If working with aqueous solutions, maintain a neutral pH unless the experimental protocol requires otherwise.

  • Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant may be considered, but its compatibility and potential for interference must be evaluated.

Q4: Can this compound degradation products interfere with my analytical assay?

A4: Yes, degradation products can interfere with analytical assays in several ways:

  • Co-elution: A degradation product may have a similar retention time to this compound or an internal standard in a chromatographic method, leading to inaccurate quantification.

  • Ion Suppression/Enhancement: In mass spectrometry-based assays, co-eluting degradation products can suppress or enhance the ionization of the analyte, leading to erroneous results.

  • Biological Assays: Degradation products may retain some biological activity, or they could have different activities that interfere with the interpretation of results from in-vitro or in-vivo studies.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound in HPLC Analysis
  • Possible Cause: Interaction of the amine group with residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v).

    • pH Adjustment: Ensure the mobile phase pH is appropriate for the analysis of a basic compound like this compound. A pH between 3 and 7 is often suitable for C18 columns.

    • Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Issue 2: Inconsistent Quantification Results for this compound
  • Possible Cause: On-column or in-injector degradation of this compound.

  • Troubleshooting Steps:

    • Injector Temperature: Lower the injector temperature to minimize thermal degradation.

    • Sample Solvent: Ensure the sample solvent is compatible with the mobile phase to prevent precipitation or degradation upon injection.

    • Metal Contamination: Metal ions in the HPLC system can sometimes catalyze degradation. Use a passivated system or add a chelating agent like EDTA to the mobile phase if metal-catalyzed degradation is suspected.

Issue 3: Identification of Unknown Peaks in Mass Spectrometry Data
  • Possible Cause: Formation of degradation products or adducts.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain an accurate mass and predict the elemental composition of the unknown peak.

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the unknown peak to obtain fragmentation patterns. Compare these patterns to the fragmentation of the parent this compound molecule to identify common structural motifs.

    • Forced Degradation Study: As mentioned in the FAQs, a forced degradation study is the most definitive way to confirm if the unknown peaks are degradation products of this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent to the target concentration before analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL) in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

    • Analyze the sample after a suitable exposure period.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (e.g., HPLC-UV or LC-MS).

  • The chromatographic conditions should be optimized to separate the parent this compound peak from all potential degradation product peaks.

Table 1: Example Data Summary from a Hypothetical Forced Degradation Study

Stress Condition% Degradation of this compoundNumber of Degradation PeaksRetention Times of Major Degradants (min)
0.1 M HCl, 60°C, 24h15.223.5, 5.1
0.1 M NaOH, 60°C, 24h8.714.2
3% H₂O₂, RT, 24h25.432.8, 6.3, 7.1
Solid, 80°C, 48h5.115.8
Photolytic11.923.9, 6.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation start This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid Expose to Stress base Basic Hydrolysis (0.1M NaOH, 60°C) start->base Expose to Stress oxidation Oxidation (3% H₂O₂) start->oxidation Expose to Stress thermal Thermal (80°C, solid) start->thermal Expose to Stress photo Photolytic (ICH Q1B) start->photo Expose to Stress analysis HPLC-UV / LC-MS Analysis acid->analysis Analyze Stressed Samples base->analysis Analyze Stressed Samples oxidation->analysis Analyze Stressed Samples thermal->analysis Analyze Stressed Samples photo->analysis Analyze Stressed Samples results Identify Degradation Products Assess Method Specificity analysis->results signaling_pathway_interference cluster_drug Drug and Degradants cluster_receptor Biological Target cluster_response Cellular Response This compound This compound receptor Target Receptor This compound->receptor Binds degradant Degradation Product degradant->receptor May bind or interfere response Desired Therapeutic Effect receptor->response Initiates Signaling interference Altered/Off-Target Effect receptor->interference Altered Signaling

Zolamine Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of Zolamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo bioavailability of this compound?

A1: The primary factor limiting this compound's bioavailability is its poor aqueous solubility, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. While it has high membrane permeability, its dissolution rate in the gastrointestinal tract is the rate-limiting step for absorption. Other contributing factors can include first-pass metabolism in the liver.

Q2: Which formulation strategies are most effective for enhancing this compound's bioavailability?

A2: Several strategies can be employed, with the choice depending on the desired pharmacokinetic profile and manufacturing scalability. The most common approaches include:

  • Particle Size Reduction: Micronization and nanocrystal formation increase the surface area-to-volume ratio, enhancing dissolution velocity.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state prevents crystallization and improves dissolution and supersaturation.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve solubility and leverage lymphatic absorption pathways, potentially reducing first-pass metabolism.

Q3: What is a suitable starting dose for in vivo pharmacokinetic studies of this compound in rats?

A3: For initial pharmacokinetic screening in Sprague-Dawley rats, a starting dose of 10 mg/kg for oral administration is recommended. This dose is typically sufficient to achieve detectable plasma concentrations without causing acute toxicity. Dose adjustments should be made based on preliminary results and the intended therapeutic range.

Troubleshooting Guides

Problem 1: High variability in plasma concentration data between subjects in the same treatment group.

Potential Cause Troubleshooting Step
Improper Dosing Technique Ensure consistent gavage technique. Verify the formulation is homogenous and that the full dose is administered to each animal.
Food Effects The presence of food can significantly alter GI physiology and affect this compound's absorption. Standardize the fasting period for all animals before dosing (e.g., 12-hour fast).
Formulation Instability The formulation may be physically or chemically unstable. Assess the stability of the dosing formulation over the duration of the experiment. For suspensions, ensure adequate mixing before each dose.
Genetic Polymorphisms Variations in metabolic enzymes (e.g., Cytochrome P450) among animals can lead to different clearance rates. While challenging to control, acknowledge this as a potential source of variability.

Problem 2: Poor in vitro-in vivo correlation (IVIVC) for my this compound formulation.

Potential Cause Troubleshooting Step
Inappropriate Dissolution Media The dissolution medium does not reflect the in vivo environment. Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.
Neglecting First-Pass Metabolism High in vitro dissolution does not translate to high bioavailability due to significant hepatic first-pass metabolism. Conduct an intravenous (IV) study to determine the absolute bioavailability and quantify the extent of first-pass clearance.
GI Tract Instability This compound may be degrading in the acidic environment of the stomach. Incorporate a stability assessment in simulated gastric fluid (SGF) into your in vitro testing protocol.

Quantitative Data Summary

The following table summarizes the typical pharmacokinetic parameters of this compound in rats following a 10 mg/kg oral dose with different formulation strategies.

Formulation Type Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Coarse Powder (Control)150 ± 354.0980 ± 210100
Micronized Suspension420 ± 702.02850 ± 450291
Amorphous Solid Dispersion850 ± 1101.56100 ± 780622
Nanoemulsion1100 ± 1501.08500 ± 950867

Key Experimental Protocols

Protocol 1: In Vitro Dissolution Testing with Biorelevant Media
  • Apparatus: USP Apparatus II (Paddle) at 37 ± 0.5 °C.

  • Media:

    • Simulated Gastric Fluid (SGF), pH 1.2.

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.

  • Procedure: a. Prepare 900 mL of the selected dissolution medium. b. Set the paddle speed to 75 RPM. c. Place the this compound formulation (equivalent to a 10 mg dose) into the dissolution vessel. d. Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). e. Immediately filter each sample through a 0.22 µm syringe filter. f. Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300g), n=6 per group.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Dosing: a. Fast animals overnight (approx. 12 hours) with free access to water. b. Prepare the this compound formulation at a concentration of 2 mg/mL. c. Administer the formulation via oral gavage at a dose of 10 mg/kg (5 mL/kg).

  • Blood Sampling: a. Collect blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. b. Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: a. Store plasma samples at -80°C until analysis. b. Determine the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Analysis & Decision P1 This compound API Characterization (Solubility, Permeability) P2 Select Formulation Strategy (e.g., ASD, Nanoemulsion) P1->P2 P3 Prototype Formulation & In Vitro Dissolution (Biorelevant Media) P2->P3 P4 Rat Pharmacokinetic Study (Oral Dosing, 10 mg/kg) P3->P4 P5 LC-MS/MS Bioanalysis (Plasma Concentration) P4->P5 P6 Calculate PK Parameters (Cmax, Tmax, AUC) P5->P6 D1 Bioavailability Target Met? P6->D1 P7 Proceed to Efficacy Studies D1->P7 Yes P8 Reformulate / Optimize D1->P8 No P8->P2

Caption: Experimental workflow for developing and testing a new this compound formulation.

G start Low In Vivo Bioavailability Detected for this compound q1 Was In Vitro Dissolution Rate Low? start->q1 a1_yes Improve Solubility: - Particle Size Reduction - Amorphous Solid Dispersion - Lipid Formulation q1->a1_yes Yes q2 Was Absolute Bioavailability Low (Compare Oral vs. IV)? q1->q2 No a_final Re-evaluate In Vivo a1_yes->a_final a2_yes High First-Pass Metabolism: - Use Permeation Enhancers - Explore Lymphatic Targeting - Prodrug Approach q2->a2_yes Yes a_other Investigate Other Factors: - GI Tract Instability - Transporter Effects (P-gp) q2->a_other No a2_yes->a_final a_other->a_final

Caption: Decision tree for troubleshooting low this compound bioavailability.

G Z_oral Oral this compound Z_plasma This compound in Plasma Z_oral->Z_plasma Absorption (Bioavailability) Z_target This compound at Target Site Z_plasma->Z_target Distribution Receptor Kinase Receptor Z_target->Receptor Binding Pathway Downstream Signaling (e.g., MAPK/ERK) Receptor->Pathway Inhibition Effect Therapeutic Effect (e.g., Apoptosis) Pathway->Effect

Caption: Hypothetical signaling pathway where this compound concentration is critical.

Technical Support Center: Mitigating Zolamine-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and informational purposes only. The cytotoxic effects of Zolamine and the efficacy of the described mitigation strategies are based on general principles of drug-induced cytotoxicity and have not been specifically validated for this compound. Researchers should always perform their own dose-response experiments and validation studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability in our primary cell cultures after treatment with this compound. What could be the underlying mechanism?

A1: While specific data on this compound is limited, many H1 histamine receptor antagonists can induce cytotoxicity through the induction of apoptosis.[1][2] This process may involve the activation of caspases, a family of proteases that play a crucial role in programmed cell death, and the mitochondrial pathway.[1] Another potential mechanism is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[3]

Q2: How can we confirm if this compound is inducing apoptosis in our primary cells?

A2: Several methods can be employed to detect apoptosis. A common approach is to use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membrane integrity, a feature of late apoptotic and necrotic cells. Another method is to perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.

Q3: Are there any compounds that can help reduce this compound-induced cytotoxicity?

A3: Yes, cytoprotective agents that combat oxidative stress have shown efficacy in mitigating drug-induced cytotoxicity.[4][5] A widely used agent is N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (GSH).[6][7][8] NAC can help replenish intracellular GSH levels and directly scavenge ROS, thereby protecting cells from oxidative damage.[6][9]

Q4: We are considering using N-acetylcysteine (NAC) as a cytoprotective agent. What is the recommended concentration and when should we add it to our cultures?

A4: The optimal concentration of NAC can vary depending on the cell type and the extent of the cytotoxic insult. It is recommended to perform a dose-response experiment to determine the most effective, non-toxic concentration for your specific primary cells. Generally, concentrations ranging from 1 mM to 10 mM are used in cell culture. NAC is typically added to the cell culture medium prior to or concurrently with the cytotoxic agent (this compound in this case) to provide protection.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell concentration and seed the same number of cells in each well.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: this compound or NAC precipitation.

    • Solution: Visually inspect the culture medium after adding this compound or NAC for any signs of precipitation. Ensure that the compounds are fully dissolved in the appropriate solvent before adding them to the medium.

Issue 2: N-acetylcysteine (NAC) is not reducing this compound-induced cytotoxicity.

  • Possible Cause: Suboptimal NAC concentration.

    • Solution: Perform a dose-response curve with a wider range of NAC concentrations to identify the optimal protective concentration for your primary cells.

  • Possible Cause: Timing of NAC addition.

    • Solution: Experiment with different pre-incubation times with NAC before adding this compound. A pre-treatment period may be necessary for the cells to upregulate their antioxidant defenses.

  • Possible Cause: Cytotoxicity mechanism is not primarily mediated by oxidative stress.

    • Solution: Investigate other potential mechanisms of this compound-induced cytotoxicity, such as direct receptor-mediated effects or off-target effects on other cellular pathways.

Quantitative Data Summary

Table 1: Hypothetical Effect of this compound on Primary Hepatocyte Viability

This compound Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Maximum)
0 (Control)100 ± 5.25.1 ± 1.3
1085 ± 6.114.8 ± 2.5
2562 ± 4.838.2 ± 3.1
5041 ± 5.559.7 ± 4.0
10023 ± 3.978.4 ± 5.2

Table 2: Hypothetical Protective Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in Primary Hepatocytes

TreatmentCell Viability (%) (MTT Assay)Caspase-3 Activity (Fold Change)
Control100 ± 4.71.0 ± 0.2
This compound (50 µM)43 ± 5.14.2 ± 0.5
This compound (50 µM) + NAC (1 mM)65 ± 4.92.8 ± 0.4
This compound (50 µM) + NAC (5 mM)82 ± 5.31.5 ± 0.3
NAC (5 mM)98 ± 4.51.1 ± 0.2

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding:

    • Harvest and count primary cells.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • If testing a cytoprotective agent like NAC, prepare solutions of NAC with and without this compound.

    • Remove the old medium from the wells and add 100 µL of the treatment solutions. Include vehicle controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently shake the plate for 5-15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Lactate Dehydrogenase (LDH) Release
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Assay:

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, this involves adding a reaction mixture containing a substrate and a catalyst to the supernatant samples.

    • Incubate for the recommended time at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.

    • Calculate LDH release as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Visualizations

Zolamine_Cytotoxicity_Pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis NAC N-acetylcysteine (NAC) GSH Increased Glutathione (GSH) NAC->GSH GSH->ROS Inhibits Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Primary Cells in 96-well Plate attach_cells Allow Cells to Attach (24 hours) seed_cells->attach_cells prepare_treatments Prepare this compound and NAC Solutions add_treatments Add Treatments to Cells prepare_treatments->add_treatments incubate Incubate for Desired Time add_treatments->incubate mtt_assay Perform MTT Assay incubate->mtt_assay ldh_assay Perform LDH Assay incubate->ldh_assay read_plate Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calculate_results Calculate Cell Viability and Cytotoxicity read_plate->calculate_results

References

Technical Support Center: Zolamine (Tiletamine-Zolazepam Combination)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tiletamine-zolazepam combination anesthetic, commonly marketed as Telazol®. This guide addresses common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the tiletamine-zolazepam combination?

A1: The anesthetic and physiological effects of this combination are due to the distinct actions of its two components. Tiletamine is a dissociative anesthetic that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor in the brain.[1][2][3][4] By blocking the NMDA receptor, tiletamine disrupts excitatory neurotransmission, leading to a cataleptic state, analgesia, and amnesia.[5] Zolazepam is a benzodiazepine that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][6][7] This leads to muscle relaxation, anxiolysis, and anticonvulsant effects, which complement the actions of tiletamine.[8]

Q2: Why am I observing significant variability in anesthetic depth and duration between experimental subjects?

A2: Individual response to tiletamine-zolazepam can be highly variable.[9][10] Several factors contribute to this, including:

  • Species: Different species metabolize tiletamine and zolazepam at different rates. For example, dogs tend to metabolize zolazepam faster than cats.[11]

  • Age and Physical Condition: The health status, age, and physical condition of the animal can significantly impact drug metabolism and response.[9]

  • Dosage: The depth and duration of anesthesia are dose-dependent. Low doses may not provide adequate anesthesia or analgesia for extensive procedures.[9][10]

  • Route of Administration: The route of administration (e.g., intramuscular vs. intravenous) will affect the onset and duration of anesthesia.[12]

  • Co-administration of other drugs: Pre-anesthetic agents or other concurrently administered drugs can alter the pharmacokinetic and pharmacodynamic properties of tiletamine-zolazepam.[13]

Q3: Can I re-administer tiletamine-zolazepam if the initial dose is insufficient?

A3: While supplemental doses can be given, they should be administered with caution and should be less than the initial dose.[10] Repeated doses increase the duration of the anesthetic effect but may not proportionally increase muscle relaxation.[9] The quality of anesthesia with repeated doses can be unpredictable because tiletamine and zolazepam are metabolized at different rates, leading to an altered ratio of the two drugs in the body.[9]

Q4: How should I prepare and store the reconstituted tiletamine-zolazepam solution?

A4: To reconstitute, add 5 mL of sterile water for injection to the vial and gently agitate.[14] The resulting solution will contain 50 mg/mL of tiletamine and 50 mg/mL of zolazepam.[14] The reconstituted solution can be stored at room temperature for up to 4 days or refrigerated for up to 14 days.[9] Only clear solutions should be administered.[9]

Troubleshooting Guides

Issue 1: Inadequate Anesthetic Depth
Potential Cause Troubleshooting Step
Incorrect Dosage Review and confirm the recommended dosage for the species and procedure. Ensure accurate calculation of the dose based on the animal's body weight.[10]
Improper Administration For intramuscular injections, ensure the needle is of an appropriate length to reach the muscle tissue and that the full dose is administered. Inconsistent absorption can occur with subcutaneous injection.[15]
Individual Variation Some animals may be less sensitive to the anesthetic. Consider a modest increase in the initial dose for subsequent animals, or be prepared to administer a small supplemental dose if needed.[9]
Drug Degradation Ensure the reconstituted solution has been stored correctly and is within its expiration period (4 days at room temperature, 14 days refrigerated).[9]
Issue 2: Prolonged or Rough Recovery
Potential Cause Troubleshooting Step
High Dosage An overdose can significantly prolong recovery. Use the lowest effective dose for the procedure.[11]
Repeated Dosing Multiple doses extend recovery time due to the differential metabolism of tiletamine and zolazepam.[9] Minimize the use of supplemental doses.
Species-specific Metabolism Be aware of the different metabolic rates in your animal model. For example, recovery can be particularly extended in cats.[9]
Hypothermia Anesthesia can lead to a decrease in body temperature, which can prolong recovery. Provide a heat source during and after the procedure to maintain normal body temperature.[16]
Lack of Reversal Agent While there is no specific reversal agent for tiletamine, the effects of zolazepam can be partially reversed with a benzodiazepine antagonist like flumazenil. The effects of co-administered alpha-2 agonists (like xylazine) can be reversed with agents like atipamezole.[11]
Issue 3: Adverse Cardiopulmonary Effects
Potential Cause Troubleshooting Step
Tachycardia and Hypertension Tiletamine can cause a marked and persistent increase in heart rate and an initial increase in blood pressure.[9][10] Monitor cardiovascular parameters. Consider the use of pre-anesthetic sedatives to mitigate these effects.
Respiratory Depression The combination can cause respiratory depression.[14] Monitor respiratory rate and oxygen saturation. Be prepared to provide respiratory support if necessary.
Copious Salivation Tiletamine can induce excessive salivation.[14] The use of an anticholinergic agent like atropine as a pre-anesthetic can control this.[14]

Quantitative Data

Table 1: Recommended Dosages of Tiletamine-Zolazepam for Intramuscular (IM) Administration in Dogs and Cats

SpeciesPurposeDosage (mg/kg)
Dog Diagnostic Procedures6.6 - 9.9[13]
Minor Procedures of Short Duration9.9 - 13.2[13]
Cat Dentistry, Abscess Treatment, Foreign Body Removal9.7 - 11.9[9]
Minor Procedures (e.g., Laceration Repair, Castration)10.6 - 12.5[14]
Ovariohysterectomy, Onychectomy14.3 - 15.8[14]

Table 2: Pharmacokinetic Parameters of Tiletamine and Zolazepam in Dogs Following Intravenous Administration (2.2 mg/kg)

ParameterTiletamineZolazepam
Initial Mean Concentration (C0) 1018 ng/mL[13]2594 ng/mL[13]
Systemic Clearance (CL) 6223 mL/kg/h[13]1993 mL/kg/h[13]
Steady State Volume of Distribution (Vss) 3250 mL/kg[13]604 mL/kg[13]
Mean Elimination Half-life (T1/2) ~1 hour[4]0.41 hours[13]

Experimental Protocols

Protocol 1: Intramuscular Anesthesia in Rodents (Example: Rat)
  • Animal Preparation:

    • Accurately weigh the animal to determine the correct dose.

    • Ensure the animal is healthy and properly acclimatized to the laboratory environment.

  • Drug Preparation:

    • Reconstitute a vial of tiletamine-zolazepam with 5 mL of sterile water for injection to a final concentration of 100 mg/mL (50 mg/mL of each component).[14]

    • Further dilute the stock solution with sterile saline to a concentration appropriate for accurate dosing in small animals.

  • Administration:

    • Administer the calculated dose via deep intramuscular injection into the thigh muscle.

    • Onset of anesthesia typically occurs within 5-12 minutes.[9]

  • Monitoring:

    • Monitor the animal for the loss of the righting reflex to determine the onset of anesthesia.

    • Assess anesthetic depth by checking for a lack of response to a toe pinch.

    • Monitor respiratory rate and body temperature throughout the procedure. Provide supplemental heat to prevent hypothermia.[17]

    • Apply a bland ophthalmic ointment to the eyes to prevent corneal drying, as the eyes will remain open.[14]

  • Recovery:

    • Place the animal in a clean, warm cage for recovery.

    • Continue to monitor the animal until it has regained the righting reflex and is ambulatory. Recovery can take several hours.[9]

Signaling Pathway Diagrams

Tiletamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Tiletamine Tiletamine Tiletamine->NMDA_Receptor Blocks Ca_ion Ca²⁺ Influx (Blocked) NMDA_Receptor->Ca_ion Neuronal_Excitation ↓ Neuronal Excitation Ca_ion->Neuronal_Excitation

Caption: Tiletamine blocks the NMDA receptor, preventing glutamate-mediated Ca²⁺ influx and reducing neuronal excitation.

Zolazepam_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Zolazepam Zolazepam Zolazepam->GABA_A_Receptor Potentiates Cl_ion ↑ Cl⁻ Influx GABA_A_Receptor->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Zolazepam potentiates GABA's effect at the GABA-A receptor, increasing Cl⁻ influx and causing neuronal inhibition.

References

Adjusting pH for optimal Zolamine activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zolamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

While specific studies on the optimal pH for this compound are not extensively available in public literature, the activity of first-generation antihistamines, a class to which this compound belongs, can be influenced by pH. Generally, the binding affinity of some antihistamines to H1-receptors has been observed to increase in slightly acidic conditions. For instance, in inflamed tissues where the pH is lower (around 5.8), the affinity of certain antihistamines for H1-receptors can increase.[1] It is hypothesized that a pH range of 6.0 to 7.0 may be a reasonable starting point for optimizing this compound's activity in in vitro assays. However, the optimal pH can be cell-type and assay-dependent.

Q2: How does pH affect the stability of my this compound solution?

The stability of drug solutions is often pH-dependent. For many amine-containing compounds like this compound, extreme pH values (highly acidic or highly alkaline) can lead to degradation over time. It is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, it is advisable to store aliquots at -20°C or -80°C in a buffer with a pH close to neutral (pH 6.8-7.4) to minimize degradation. A pilot stability study is recommended to determine the optimal storage conditions for your specific experimental setup.

Q3: I am not observing the expected antagonist effect of this compound on the H1 receptor. What could be the issue?

Several factors could contribute to a lack of expected effect. Consider the following troubleshooting steps:

  • pH of the Assay Buffer: As the activity of H1-receptors can be inhibited at a pH below 7.1, ensure your experimental buffer is within the optimal physiological range (pH 7.2-7.4) for receptor activity.[2]

  • This compound Concentration: Verify the concentration of your this compound stock solution. Serial dilutions may introduce errors. It is advisable to measure the concentration spectrophotometrically if a reference standard is available.

  • Cellular Health: Ensure the cells expressing the H1 receptor are healthy and viable. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm.

  • Receptor Expression: Confirm the expression levels of the H1 receptor in your cell line using techniques like Western blot or qPCR.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • Precipitate observed in the stock solution or final assay medium.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Solvent This compound hydrochloride is generally soluble in water and ethanol.[3] For cell-based assays, prepare a concentrated stock solution in sterile, deionized water or DMSO. Further dilute the stock solution in your cell culture medium to the final working concentration.
pH of the Medium The solubility of amine-containing drugs can be pH-dependent. If you observe precipitation in your final assay medium, check its pH. Adjusting the pH of the buffer to be slightly acidic may improve solubility.
Concentration Too High Avoid preparing stock solutions at excessively high concentrations. If a high concentration is required, consider using a solubilizing agent, but first, test its compatibility with your experimental system.
Issue 2: Inconsistent Anticholinergic Effects

Symptoms:

  • High variability in the inhibition of muscarinic receptor-mediated responses.

  • Lack of a clear dose-response curve.

Possible Causes and Solutions:

CauseRecommended Solution
pH Drift During Experiment Long experiments can lead to pH changes in the medium, especially if using a bicarbonate-based buffer in a non-CO2 controlled environment. Use a HEPES-buffered medium to maintain a stable pH throughout the experiment.
Ligand-Receptor Binding Kinetics The binding of this compound to muscarinic receptors may be influenced by pH. Ensure the pH of your binding buffer is tightly controlled. A pH of 7.4 is a standard starting point for receptor binding assays.
Non-Specific Binding At higher concentrations, this compound may exhibit non-specific binding to other cellular components. Include appropriate controls, such as a known muscarinic antagonist (e.g., atropine), to determine the specific anticholinergic effect.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity in a Cell-Based Calcium Flux Assay

This protocol aims to determine the optimal pH for this compound's H1 receptor antagonist activity by measuring its ability to inhibit histamine-induced calcium influx.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound hydrochloride.

  • Histamine.

  • Fura-2 AM calcium indicator dye.

  • A series of assay buffers with varying pH (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

Methodology:

  • Cell Culture: Culture the H1-expressing HEK293 cells to 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Dye Loading: Wash the cells with a pH 7.4 buffer and then load with Fura-2 AM (5 µM) for 60 minutes at 37°C.

  • pH Equilibration: Wash the cells twice with the respective pH-adjusted assay buffers and incubate for 20 minutes in the corresponding buffer.

  • This compound Treatment: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) prepared in the different pH buffers to the wells and incubate for 30 minutes.

  • Histamine Stimulation: Add a fixed concentration of histamine (EC80) to all wells.

  • Calcium Measurement: Immediately measure the intracellular calcium levels using a fluorescence plate reader (excitation at 340/380 nm, emission at 510 nm).

  • Data Analysis: Calculate the percentage inhibition of the histamine response by this compound at each pH. The pH that yields the lowest IC50 value for this compound is considered optimal.

Quantitative Data Summary

The following table presents hypothetical data from the experiment described above to illustrate the effect of pH on this compound's inhibitory activity.

Assay Buffer pHThis compound IC50 (nM) for H1 Receptor Antagonism
6.015.2
6.58.5
7.09.1
7.422.4
8.045.7

Visualizations

This compound's Mechanism of Action

Zolamine_Mechanism cluster_cell Cell Membrane H1R H1 Receptor Gq_H1 Gq H1R->Gq_H1 activates mAChR Muscarinic Receptor Gq_mAChR Gq mAChR->Gq_mAChR activates PLC_H1 PLC Gq_H1->PLC_H1 activates PLC_mAChR PLC Gq_mAChR->PLC_mAChR activates IP3_H1 IP3 PLC_H1->IP3_H1 produces IP3_mAChR IP3 PLC_mAChR->IP3_mAChR produces Ca_H1 Ca²⁺ Release IP3_H1->Ca_H1 Ca_mAChR Ca²⁺ Release IP3_mAChR->Ca_mAChR AllergicResponse Allergic Response Ca_H1->AllergicResponse CholinergicResponse Cholinergic Response Ca_mAChR->CholinergicResponse This compound This compound This compound->H1R inhibits This compound->mAChR inhibits Histamine Histamine Histamine->H1R binds Acetylcholine Acetylcholine Acetylcholine->mAChR binds

Caption: this compound acts as an antagonist at both H1 and muscarinic receptors.

Experimental Workflow for pH Optimization

pH_Optimization_Workflow Start Start: Culture H1-expressing cells PlateCells Plate cells in 96-well plates Start->PlateCells LoadDye Load cells with Fura-2 AM PlateCells->LoadDye PrepBuffers Prepare assay buffers (pH 6.0, 6.5, 7.0, 7.4, 8.0) LoadDye->PrepBuffers Equilibrate Equilibrate cells in pH buffers PrepBuffers->Equilibrate Addthis compound Add this compound at varying concentrations Equilibrate->Addthis compound AddHistamine Stimulate with Histamine (EC80) Addthis compound->AddHistamine MeasureCa Measure Calcium Flux AddHistamine->MeasureCa Analyze Analyze Data: Calculate IC50 at each pH MeasureCa->Analyze DetermineOptimal Determine Optimal pH Analyze->DetermineOptimal End End DetermineOptimal->End

Caption: Workflow for determining the optimal pH for this compound activity.

Logical Troubleshooting Flow for Inconsistent Results

Caption: Troubleshooting guide for inconsistent experimental outcomes.

References

Preventing Zolamine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Zolamine in stock solutions. Below, you will find troubleshooting advice and frequently asked questions to ensure the successful preparation and storage of your experimental solutions.

Troubleshooting Guide: Preventing this compound Precipitation

Encountering precipitation in your this compound stock solution can compromise experimental accuracy. This guide addresses common causes and provides systematic solutions to resolve these issues.

Symptom Potential Cause Recommended Solution
Precipitate forms immediately upon adding solvent. Low-Quality Reagent: The this compound hydrochloride may be impure.- Ensure you are using high-purity this compound hydrochloride (>98%).- If unsure, obtain a new batch from a reputable supplier.
Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.- For aqueous solutions, ensure you are using sterile, distilled, or deionized water. The hydrochloride salt form of this compound is intended to improve aqueous solubility.[1]- For higher concentrations, consider using Dimethyl Sulfoxide (DMSO) or ethanol.
Precipitate forms after a short period at room temperature. Supersaturated Solution: The concentration of this compound may be too high for the solvent at room temperature.- Gently warm the solution (to 37°C) and vortex or sonicate to aid dissolution.- If precipitation persists, dilute the stock solution to a lower concentration.
pH Shift: The pH of the solution may have changed, reducing the solubility of the amine salt.- For aqueous solutions, consider using a buffer with a slightly acidic pH (e.g., pH 4-6) to maintain the protonated, more soluble form of the amine.
Precipitate forms upon refrigeration or freezing. Low-Temperature Insolubility: this compound hydrochloride's solubility may decrease significantly at lower temperatures.- Store the stock solution at room temperature if it is to be used within a few days. For longer-term storage at -20°C or -80°C, consider using a solvent like DMSO or ethanol, which have lower freezing points.- If storing aqueous solutions at 4°C, use a lower concentration to prevent precipitation.
Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation.- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Cloudiness or haziness appears in the solution. Contamination: The solution may be contaminated with particulate matter or microorganisms.- Filter-sterilize the stock solution using a 0.22 µm syringe filter.- Always use sterile techniques when preparing and handling solutions.
Slow Degradation: Over time, the compound may degrade, leading to less soluble byproducts.- Prepare fresh stock solutions regularly.- Store solutions protected from light and at the recommended temperature to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?

A1: The choice of solvent depends on the desired concentration and experimental application.

  • Water: this compound hydrochloride is formulated as a salt to enhance its solubility in aqueous solutions.[1] For lower concentrations, sterile, purified water is a suitable solvent.

  • DMSO (Dimethyl Sulfoxide): For higher concentration stock solutions, DMSO is a good option due to its high solubilizing capacity for many organic compounds.

  • Ethanol: Ethanol can also be used, particularly if the experimental protocol is sensitive to DMSO.

Q2: What is a typical concentration range for a this compound stock solution?

A2: A typical starting stock solution concentration is in the range of 10-50 mM. It is recommended to start with a lower concentration and gradually increase it if your experiment requires it and the compound remains in solution.

Q3: How should I store my this compound stock solution?

A3: Storage conditions depend on the solvent and the intended duration of storage.

  • Short-term (days to weeks): Aqueous solutions can be stored at 4°C. DMSO and ethanol solutions can be stored at room temperature or 4°C.

  • Long-term (months to years): For long-term storage, it is recommended to store aliquots of DMSO or ethanol solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q4: My this compound hydrochloride powder appears clumpy. Is it still usable?

A4: Clumpiness can indicate that the powder has absorbed moisture. While it may still be usable, this can affect the accuracy of weighing. For best results, use a fresh, free-flowing powder. If you must use a clumpy powder, ensure it is fully dissolved.

Q5: Can I adjust the pH of my aqueous this compound stock solution?

A5: Yes. This compound is an amine hydrochloride, and its solubility in water is pH-dependent. Maintaining a slightly acidic pH can help keep the compound protonated and in solution. If you observe precipitation in a neutral aqueous solution, consider preparing it in a buffer with a pH between 4 and 6.

Experimental Protocols

Protocol for Preparation of a 10 mM Aqueous this compound Hydrochloride Stock Solution
  • Materials:

    • This compound hydrochloride (MW: 327.87 g/mol )

    • Sterile, distilled, or deionized water

    • Sterile conical tube or vial

    • Vortex mixer

    • 0.22 µm syringe filter (optional)

  • Procedure:

    • Weigh out 3.28 mg of this compound hydrochloride powder and place it in a sterile conical tube.

    • Add 1 mL of sterile water to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution.

    • (Optional) For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Signaling Pathways and Experimental Workflows

This compound functions as a first-generation antihistamine by acting as an inverse agonist at H1 histamine receptors and as a local anesthetic by blocking voltage-gated sodium channels.

H1 Histamine Receptor Signaling Pathway

H1_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound (Inverse Agonist) This compound->H1R Inhibits (Inverse Agonism) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (in ER) IP3->Ca2_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca2_cyto->Cellular_Response Activates targets PKC->Cellular_Response Phosphorylates targets

Caption: H1 Histamine Receptor Signaling Pathway and this compound's Point of Inhibition.

Voltage-Gated Sodium Channel Blockade Workflow

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_influx Na⁺ Influx Na_channel->Na_influx Allows No_AP Blocked Action Potential Na_channel->No_AP Prevents Na⁺ Influx Depolarization Membrane Depolarization Depolarization->Na_channel Opens channel Action_Potential Action Potential Propagation Na_influx->Action_Potential Leads to This compound This compound This compound->Na_channel Blocks pore

Caption: Workflow of this compound's Blockade of Voltage-Gated Sodium Channels.

References

Validation & Comparative

Zolamine vs. Second-Generation Antihistamines: A Comparative Efficacy and Mechanistic Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first-generation antihistamine, Zolamine, with commonly prescribed second-generation antihistamines. The comparison focuses on efficacy, mechanism of action, and experimental data, where available, to inform research and drug development.

Executive Summary

This compound is a first-generation H1-receptor antagonist with additional local anesthetic and anticholinergic properties.[1][2][3] While historically marketed, current research and specific quantitative data on this compound are limited, with most foundational studies dating back several decades.[4] In contrast, second-generation antihistamines have been extensively studied, offering a well-documented efficacy and safety profile. This guide synthesizes available information to provide a comparative overview, highlighting the mechanistic differences and the resulting clinical profiles.

Data Presentation: Comparative Efficacy and Properties

Due to the limited recent clinical data for this compound, this table contrasts the known properties of first-generation antihistamines (represented by this compound) with the well-documented characteristics of leading second-generation antihistamines.

FeatureThis compound (First-Generation Representative)CetirizineLoratadineFexofenadine
Primary Mechanism Competitive inverse agonist at H1-receptors[4]Selective inverse agonist at peripheral H1-receptorsSelective inverse agonist at peripheral H1-receptorsSelective inverse agonist at peripheral H1-receptors
Blood-Brain Barrier Penetration HighLowLowLow
Sedation Common and significantLow to noneNoneNone
Anticholinergic Effects (Dry Mouth, Blurred Vision) CommonMinimalMinimalMinimal
Onset of Action Generally rapidRapid (within 1 hour)Rapid (1-3 hours)Rapid (1-2 hours)
Duration of Action Shorter (typically 4-6 hours)24 hours24 hours12-24 hours
Metabolism Primarily hepaticMinimally metabolizedExtensively metabolized by CYP3A4 and CYP2D6Minimally metabolized

Signaling Pathways

The fundamental difference in the clinical profiles of this compound and second-generation antihistamines stems from their interaction with the H1-receptor and their ability to cross the blood-brain barrier.

Histamine H1-Receptor Signaling Pathway

Histamine binding to the H1-receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately results in the physiological effects of an allergic response.

G cluster_0 Cell Membrane Histamine Histamine H1R H1-Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Allergic_Response Allergic Response IP3->Allergic_Response Leads to DAG->Allergic_Response Leads to

Caption: Histamine H1-Receptor Signaling Cascade.

Mechanism of Action: this compound vs. Second-Generation Antihistamines

This compound, as a first-generation antihistamine, acts as a competitive inverse agonist at the H1-receptor, preventing histamine from binding and stabilizing the receptor in its inactive state.[4] However, its lipophilic nature allows it to readily cross the blood-brain barrier, leading to off-target effects such as sedation and anticholinergic symptoms. Second-generation antihistamines are designed to be more selective for peripheral H1-receptors and are substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier, which limits their central nervous system penetration.

G cluster_0 This compound (First-Generation) cluster_1 Second-Generation Antihistamines This compound This compound BBB_Z Blood-Brain Barrier This compound->BBB_Z Crosses Peripheral_H1R_Z Peripheral H1-Receptors This compound->Peripheral_H1R_Z Blocks CNS_H1R CNS H1-Receptors BBB_Z->CNS_H1R Impacts Sedation Sedation CNS_H1R->Sedation Anticholinergic Anticholinergic Effects CNS_H1R->Anticholinergic Allergy_Relief_Z Allergy Relief Peripheral_H1R_Z->Allergy_Relief_Z SGA Second-Gen Antihistamine BBB_SGA Blood-Brain Barrier SGA->BBB_SGA Limited Crossing Peripheral_H1R_SGA Peripheral H1-Receptors SGA->Peripheral_H1R_SGA Selectively Blocks Allergy_Relief_SGA Allergy Relief Peripheral_H1R_SGA->Allergy_Relief_SGA

Caption: Comparative CNS Penetration and Activity.

Experimental Protocols

Standardized experimental protocols are crucial for evaluating and comparing the efficacy of antihistamines. The following outlines a typical methodology for a clinical trial in allergic rhinitis.

Allergic Rhinitis Clinical Trial Workflow

A common study design to assess antihistamine efficacy is the randomized, double-blind, placebo-controlled trial.

G Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_A Group A (this compound/First-Gen) Randomization->Group_A Group_B Group B (Second-Gen) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Treatment_Period Treatment Period (e.g., 2-4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Symptom_Scores Symptom Score Assessment (TNSS, TOSS) Treatment_Period->Symptom_Scores Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring Data_Analysis Statistical Data Analysis Symptom_Scores->Data_Analysis Safety_Monitoring->Data_Analysis Results Efficacy and Safety Results Data_Analysis->Results

Caption: Allergic Rhinitis Clinical Trial Workflow.

Key Methodologies:

  • Patient Population: Adults with a documented history of seasonal or perennial allergic rhinitis.

  • Inclusion Criteria: Positive skin prick test or specific IgE to relevant allergens.

  • Exclusion Criteria: Use of other antihistamines or medications that could interfere with the study.

  • Primary Efficacy Endpoint: Change from baseline in Total Nasal Symptom Score (TNSS), which typically includes rhinorrhea, nasal congestion, nasal itching, and sneezing.

  • Secondary Endpoints: Total Ocular Symptom Score (TOSS), onset and duration of action, quality of life questionnaires.

  • Safety Assessment: Recording of all adverse events, with a particular focus on somnolence and anticholinergic effects.

Conclusion

While this compound represents an early development in antihistamine therapy, the lack of recent, robust clinical data makes direct quantitative comparisons with second-generation antihistamines challenging. Based on its classification as a first-generation agent, it is presumed to have a less favorable safety profile, particularly concerning CNS effects, compared to the well-established efficacy and tolerability of second-generation antihistamines like Cetirizine, Loratadine, and Fexofenadine. Future research, should it be undertaken, would require head-to-head clinical trials following modern standardized protocols to definitively establish the comparative efficacy and safety of this compound.

References

Zolamine in the Landscape of H1 Receptor Inverse Agonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Zolamine and other prominent H1 receptor inverse agonists. Due to a notable lack of publicly available, direct comparative preclinical and clinical data for this compound, this guide synthesizes available information for this compound alongside established second-generation H1 inverse agonists—Cetirizine, Loratadine, and Fexofenadine—to offer a contextual performance analysis. The experimental protocols described herein are representative of standard methodologies in the field and are intended to provide a framework for potential comparative studies.

H1 receptor inverse agonists, commonly known as H1 antihistamines, are a cornerstone in the management of allergic conditions. Unlike neutral antagonists that merely block the histamine binding site, inverse agonists stabilize the inactive conformation of the H1 receptor, thereby reducing its basal activity and offering a more profound suppression of allergic and inflammatory responses.[1][2] This guide delves into the available data to contrast this compound with leading second-generation agents, highlighting key performance parameters.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and selected second-generation H1 receptor inverse agonists. It is critical to note that the data for this compound is limited, and direct comparative studies are not available.

Table 1: In Vitro Pharmacology

CompoundH1 Receptor Binding Affinity (Ki, nM)Receptor Selectivity Profile
This compound Data not availableData not available
Cetirizine ~6[3]Highly selective for H1 receptor over muscarinic, serotonin, dopamine, and adrenergic receptors.[3]
Loratadine Data not availableSelective for peripheral H1 receptors.[4]
Fexofenadine Data not availablePotent and selective for H1 receptors with no evidence of antidopaminergic, antiserotonergic, anticholinergic, or adrenergic blocking activity.

Table 2: Pharmacokinetics

CompoundOral Bioavailability (%)Time to Peak Plasma Concentration (Tmax, hours)Elimination Half-life (hours)Metabolism
This compound Data not availableData not availableData not availableData not available
Cetirizine ≥70[3]~1.0[3][5]6.5 - 10[3]Minimal, primarily excreted unchanged in urine.[3]
Loratadine Rapidly absorbed[4]1-2[6]~8.4 (parent), ~28 (active metabolite)[7]Extensively metabolized by CYP3A4 and CYP2D6 to active metabolite desloratadine.[4][6][8]
Fexofenadine Data not available2.611-15Approximately 5% of the total dose is metabolized.

Table 3: Clinical Efficacy & Safety

CompoundIndicationsCommon Adverse Effects
This compound Data not availableData not available
Cetirizine Allergic rhinitis, chronic idiopathic urticaria[5]Somnolence, fatigue, dizziness, dry mouth.[5]
Loratadine Allergic rhinitis, urticaria[7]Headache, somnolence, fatigue, dry mouth.[7]
Fexofenadine Seasonal allergic rhinitis, chronic idiopathic urticaria[9][10][11][12][13]Headache, back pain, dizziness, nausea.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of H1 receptor inverse agonists are outlined below. These protocols are representative and may require optimization for specific laboratory conditions.

H1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Pyrilamine (a known H1 antagonist).

  • Procedure: a. In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]-Pyrilamine and varying concentrations of the test compound (e.g., this compound, Cetirizine). b. Non-specific binding is determined in the presence of a high concentration of a non-labeled H1 antagonist (e.g., 10 µM Mepyramine).[14] c. Incubate at 25°C for 60 minutes. d. Terminate the assay by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Calcium Flux Assay

Objective: To assess the functional antagonist activity of a test compound at the H1 receptor.

Methodology:

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Procedure: a. Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight. b. Load the cells with the calcium indicator dye according to the manufacturer's instructions.[15][16] c. Wash the cells to remove excess dye. d. Add varying concentrations of the test compound and incubate for a predetermined time. e. Stimulate the cells with a fixed concentration of histamine (e.g., EC80). f. Measure the change in intracellular calcium concentration using a fluorescence plate reader.[17][18][19]

  • Data Analysis: The ability of the test compound to inhibit the histamine-induced calcium flux is quantified, and an IC50 value is determined.

In Vivo Model of Allergic Response (Guinea Pig Asthma Model)

Objective: To evaluate the in vivo efficacy of a test compound in a model of allergic asthma.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Sensitization: Sensitize the guinea pigs with an intraperitoneal injection of ovalbumin.

  • Drug Administration: Administer the test compound (e.g., this compound) orally or via inhalation at various doses prior to the allergen challenge.

  • Allergen Challenge: Expose the animals to an aerosol of ovalbumin to induce an asthma-like reaction.[20][21]

  • Measurement of Bronchoconstriction: Measure the changes in airway resistance and compliance using a whole-body plethysmograph.

  • Data Analysis: Determine the dose-dependent inhibitory effect of the test compound on the allergen-induced bronchoconstriction.

Visualizing Key Pathways and Processes

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[22] Upon histamine binding, the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergy and inflammation. Inverse agonists like the antihistamines discussed here stabilize the inactive state of the H1 receptor, thus preventing this signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic & Inflammatory Response Ca_release->Response PKC->Response Inverse_Agonist Inverse Agonist (e.g., this compound) Inverse_Agonist->H1R_inactive Stabilizes

Caption: H1 Receptor Signaling Pathway and Inverse Agonist Action.

Experimental Workflow: In Vitro Functional Antagonism

The following diagram illustrates a typical workflow for assessing the functional antagonism of an H1 receptor inverse agonist using a calcium flux assay.

Experimental_Workflow start Start cell_culture Culture H1 Receptor- Expressing Cells start->cell_culture dye_loading Load Cells with Calcium Indicator Dye cell_culture->dye_loading compound_addition Add Test Compound (e.g., this compound) dye_loading->compound_addition histamine_stimulation Stimulate with Histamine compound_addition->histamine_stimulation measurement Measure Fluorescence (Calcium Flux) histamine_stimulation->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis end End data_analysis->end

Caption: Workflow for Calcium Flux Assay.

Conclusion

This comparative guide highlights the current understanding of this compound in the context of other H1 receptor inverse agonists. While this compound's precise pharmacological profile remains to be fully elucidated through direct comparative studies, the data available for established second-generation antihistamines like Cetirizine, Loratadine, and Fexofenadine provide a valuable benchmark for future research. The experimental protocols and pathway diagrams included in this guide offer a foundational framework for conducting such comparative evaluations. Further investigation is imperative to definitively position this compound within the therapeutic arsenal for allergic disorders.

References

Validating the Anticholinergic Effects of Zolamine and a Comparative Analysis with Standard Antagonists in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro anticholinergic effects of novel compounds, using Zolamine as a representative candidate. Due to the limited availability of direct experimental data for this compound in published literature, this document outlines the essential experimental protocols and comparative data from established anticholinergic agents—Atropine, Scopolamine, and Dicyclomine—to serve as a benchmark for evaluation.

The primary mechanism of anticholinergic drugs is the competitive antagonism of acetylcholine at muscarinic receptors (M1-M5), thereby inhibiting the effects of the parasympathetic nervous system.[1] Validating a compound's anticholinergic profile involves determining its binding affinity for these receptors and quantifying its functional inhibition of acetylcholine-induced cellular responses.

Comparative Muscarinic Receptor Binding Affinities

A critical step in characterizing an anticholinergic agent is to determine its binding affinity (Ki) for the different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity. The following table summarizes the reported Ki values for well-established anticholinergic drugs, providing a reference for assessing the potency and selectivity of a test compound like this compound.

DrugM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
Atropine 1.6----
Scopolamine -----
Dicyclomine 3.7 - 5.154.6---
Pirenzepine 14----
Aclidinium Bromide 0.10.140.140.210.16

Data for Atropine, Dicyclomine, and Pirenzepine from binding and functional studies.[2] Aclidinium Bromide data is included for broad comparison.[3] Dashes indicate where specific data for that subtype was not available in the cited sources.

Experimental Protocols for In Vitro Validation

The following protocols describe standard assays for determining the anticholinergic properties of a test compound.

Radioligand Binding Assay for Muscarinic Receptors

This assay quantifies the affinity of a test compound for specific muscarinic receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for M1, M2, and M3 muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines selectively expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, or M3) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) is incubated with the prepared cell membranes.[4]

  • Incubation with Test Compound: A range of concentrations of the test compound (e.g., this compound) is added to the reaction mixture.

  • Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Flux)

This assay measures the ability of a test compound to inhibit the functional response triggered by a muscarinic receptor agonist, such as an increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of the test compound in blocking agonist-induced cellular responses.

Methodology:

  • Cell Culture and Dye Loading: A cell line expressing the muscarinic receptor of interest (e.g., NT2.N/A cells which express muscarinic receptors) is seeded in microplates.[5] The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]

  • Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a known antagonist (e.g., Atropine) for a specified period.

  • Agonist Stimulation: A muscarinic receptor agonist (e.g., carbachol or oxotremorine) is added to the wells to stimulate the receptors.[5]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are plotted. The IC50 value for the antagonist is determined, representing the concentration that causes a 50% inhibition of the maximum agonist response.

Visualizing Pathways and Workflows

Muscarinic Signaling and Antagonist Action

The following diagram illustrates the general signaling pathway of a muscarinic receptor (specifically a Gq-coupled receptor like M1 or M3) and the point of inhibition by an anticholinergic drug.

G cluster_membrane Cell Membrane cluster_cell Intracellular ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1, M3, M5) ACh->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Response PKC->Response This compound This compound (Antagonist) This compound->Receptor Blocks

Caption: Muscarinic Gq signaling pathway and inhibition by an antagonist.

Experimental Workflow for In Vitro Validation

The logical flow for characterizing a potential anticholinergic compound is depicted below.

start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (M1-M5 Receptor Subtypes) start->binding_assay functional_assay Functional Antagonism Assay (e.g., Calcium Flux) start->functional_assay calc_ki Calculate Ki values (Binding Affinity) binding_assay->calc_ki calc_ic50 Calculate IC50 values (Functional Potency) functional_assay->calc_ic50 compare Compare Data with Standard Antagonists (Atropine, Scopolamine, etc.) calc_ki->compare calc_ic50->compare conclusion Determine Anticholinergic Profile (Potency and Selectivity) compare->conclusion

Caption: Workflow for in vitro validation of an anticholinergic compound.

References

A Comparative Analysis of Zolamine and Pyrilamine for H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Zolamine and Pyrilamine, two first-generation histamine H1 receptor antagonists. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological research. This document summarizes their known pharmacological properties, presents available quantitative data, and outlines the experimental protocols used to characterize such compounds.

Introduction

This compound and Pyrilamine (also known as Mepyramine) are both classified as first-generation H1-antihistamines. These compounds act by competitively inhibiting the action of histamine at the H1 receptor, thereby mitigating the symptoms associated with allergic reactions. While Pyrilamine is a well-characterized and widely used compound in research and over-the-counter medications, public-domain information on this compound is significantly limited, with most foundational studies dating back several decades.

Mechanism of Action

Both this compound and Pyrilamine are inverse agonists at the histamine H1 receptor. This means they bind to the inactive conformation of the receptor, stabilizing it and reducing its basal activity. This action prevents histamine from binding and activating the receptor, which would otherwise initiate a downstream signaling cascade leading to allergic and inflammatory responses. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, activating phospholipase C (PLC) and subsequently leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).

Pharmacological Data

Quantitative data on the binding affinity of these compounds to the H1 receptor is crucial for a comparative assessment. While data for Pyrilamine is available from various studies, a comprehensive search of publicly available scientific literature did not yield specific quantitative binding data (e.g., Ki, IC50) for this compound.

CompoundReceptorSpeciesAssay TypeKᵢ (nM)Reference
Pyrilamine (Mepyramine) Histamine H1HumanRadioligand Binding ([³H]mepyramine)~2.29[1]
This compound Histamine H1--Data not available-

Note: The Kᵢ value for Pyrilamine is an example derived from the literature; values can vary depending on the specific experimental conditions and cell system used. The lack of data for this compound highlights a significant knowledge gap in its pharmacological profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize H1 receptor antagonists like this compound and Pyrilamine.

Radioligand Binding Assay for H1 Receptor

This assay is used to determine the binding affinity (Kᵢ) of a compound for the H1 receptor.

Objective: To measure the ability of a test compound (e.g., this compound or Pyrilamine) to displace a radiolabeled ligand from the H1 receptor.

Materials:

  • HEK293T cells transiently expressing the human H1 receptor.

  • Cell membrane preparation from these cells.

  • [³H]mepyramine (radioligand).

  • Test compounds (this compound, Pyrilamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: H1 receptor-expressing cells are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.

  • Competition Binding: A constant concentration of [³H]mepyramine (typically around its Kₔ value) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixtures are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of H1 receptor activation or inhibition by monitoring changes in intracellular calcium levels.

Objective: To determine if a compound acts as an antagonist by blocking histamine-induced calcium release.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Histamine (agonist).

  • Test compounds (this compound, Pyrilamine).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye in the assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. The test compound (antagonist) at various concentrations is then added to the wells and incubated for a short period.

  • Agonist Stimulation: The plate is placed in the FLIPR instrument, and a baseline fluorescence reading is taken. Histamine is then added to the wells to stimulate the H1 receptors.

  • Fluorescence Measurement: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

  • Data Analysis: The ability of the test compound to inhibit the histamine-induced increase in fluorescence is quantified. The IC₅₀ value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is calculated.

Visualizations

Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Inflammation, etc.) Ca_ER->Response PKC->Response Antagonist This compound / Pyrilamine Antagonist->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow start Start: Characterize H1 Antagonist binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay determine_ki Determine Kᵢ Value binding_assay->determine_ki determine_ic50 Determine IC₅₀ Value functional_assay->determine_ic50 data_analysis Comparative Data Analysis determine_ki->data_analysis determine_ic50->data_analysis conclusion Conclusion on Potency and Efficacy data_analysis->conclusion

Caption: Workflow for H1 Antagonist Characterization.

Conclusion

Pyrilamine is a well-established first-generation H1-antihistamine with readily available pharmacological data, making it a suitable reference compound in research. In contrast, this compound, while identified as an H1-antihistamine, suffers from a significant lack of publicly accessible quantitative data. This data deficiency prevents a direct and robust comparative analysis of its potency and efficacy against Pyrilamine or other H1 antagonists. Further preclinical studies are necessary to fully characterize the pharmacological profile of this compound. Researchers interested in this compound should consider conducting the experimental protocols outlined in this guide to generate the necessary data for a comprehensive evaluation.

References

In Vivo Validation of Zolamine's Antipruritic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of Zolamine's antipruritic (anti-itch) activity. This compound is classified as a first-generation antihistamine and anticholinergic agent. While it has been used as an antipruritic, a comprehensive review of publicly available scientific literature reveals a significant lack of direct in vivo experimental data specifically validating its efficacy against itch.

Therefore, this guide will leverage this compound's known pharmacological classification to compare its potential antipruritic action with that of a well-characterized first-generation antihistamine, Diphenhydramine. The experimental data and protocols presented for Diphenhydramine can serve as a blueprint for the design of future in vivo studies to validate the antipruritic effects of this compound.

Comparative Analysis of Antipruritic Agents

The primary mechanism by which first-generation antihistamines like this compound and Diphenhydramine are thought to alleviate itch is through the blockade of the histamine H1 receptor. Histamine is a key mediator of itch, particularly in allergic and inflammatory conditions. By competitively inhibiting the H1 receptor on sensory neurons, these drugs prevent histamine from initiating the signaling cascade that leads to the sensation of pruritus.

The anticholinergic properties of these compounds may also contribute to their effects, although the role of the cholinergic system in pruritus is more complex and less understood. While anticholinergic action can cause side effects like dry mouth and drowsiness, it is not typically considered a primary mechanism for itch relief. In fact, some anticholinergic medications list itching as a potential side effect.

Due to the absence of specific in vivo data for this compound, the following table summarizes the performance of Diphenhydramine in a standard preclinical model of histamine-induced pruritus. This data provides a benchmark for the expected efficacy of a first-generation antihistamine.

Table 1: In Vivo Efficacy of Diphenhydramine in a Histamine-Induced Pruritus Model

CompoundDose (mg/kg, p.o.)Animal ModelPruritogenReduction in Scratching Bouts (%) vs. VehicleReference
Diphenhydramine30MouseHistamine~60%[1]

Experimental Protocols

To facilitate the design of in vivo studies for this compound, a detailed protocol for a standard histamine-induced pruritus model is provided below. This model is highly relevant for evaluating compounds with antihistaminic activity.

Histamine-Induced Pruritus Model in Mice

Objective: To evaluate the antipruritic efficacy of a test compound by measuring the reduction in scratching behavior induced by intradermal histamine injection in mice.

Animals: Male ICR mice (or other suitable strain), 6-8 weeks old, are acclimatized for at least one week before the experiment. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., saline, distilled water with 0.5% carboxymethylcellulose)

  • Positive control (e.g., Diphenhydramine, 30 mg/kg)

  • Histamine dihydrochloride solution (e.g., 100 nmol/site in saline)

  • Observation chambers (e.g., transparent acrylic cages)

  • Video recording equipment

Procedure:

  • Animal Preparation: On the day of the experiment, the rostral back or nape of the neck of each mouse is shaved to provide a clear injection site.

  • Compound Administration: Animals are randomly assigned to treatment groups (vehicle, test compound at various doses, positive control). The compounds are administered orally (p.o.) or via another appropriate route at a defined time (e.g., 60 minutes) before the pruritogen challenge.

  • Acclimatization: Immediately after compound administration, each mouse is placed individually into an observation chamber for an acclimatization period (e.g., 30-60 minutes).

  • Pruritogen Injection: Histamine solution is injected intradermally (i.d.) into the shaved area of the back.

  • Behavioral Observation: Immediately after the histamine injection, the scratching behavior of each mouse is recorded for a set period (e.g., 30-60 minutes). A scratch is defined as a lifting of the hind limb towards the injection site and a subsequent downward movement to scratch the area. The total number of scratching bouts is counted.

  • Data Analysis: The mean number of scratches for each treatment group is calculated. The percentage inhibition of scratching is determined relative to the vehicle control group. Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) is used to determine the significance of the results.

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the key signaling pathway involved in histamine-mediated itch and a general workflow for the in vivo validation of an antipruritic compound.

histamine_pathway cluster_neuron Sensory Neuron H1R Histamine H1 Receptor PLC PLC H1R->PLC Gq/11 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG TRPV1 TRPV1 Channel (Activation) IP3->TRPV1 Ca2+ release DAG->TRPV1 PKC activation ActionPotential Action Potential (Itch Signal to Brain) TRPV1->ActionPotential Depolarization Histamine Histamine Histamine->H1R This compound This compound (Antagonist) This compound->H1R

Caption: Histamine H1 Receptor Signaling Pathway in Pruritus.

experimental_workflow start Start: Select Test Compound (e.g., this compound) animal_model Select Animal Model (e.g., Mouse Pruritus Model) start->animal_model groups Randomize Animals into Treatment Groups (Vehicle, this compound, Positive Control) animal_model->groups admin Compound Administration (e.g., Oral Gavage) groups->admin acclimate Acclimatization in Observation Cages admin->acclimate induce Induce Pruritus (e.g., Intradermal Histamine) acclimate->induce observe Record Scratching Behavior induce->observe analyze Data Analysis: Quantify Scratches & Statistical Comparison observe->analyze end Conclusion: Determine Antipruritic Efficacy analyze->end

Caption: General Experimental Workflow for In Vivo Antipruritic Validation.

References

Zolamine: A Comparative Guide for Histamine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zolamine as a reference compound in histamine assays, evaluating its performance against other established alternatives. Experimental data is presented to support the objective analysis of its utility in characterizing histamine receptor pharmacology.

Introduction to this compound

This compound, also known as zolantidine, is a potent and selective histamine H2 receptor antagonist. Its utility as a reference compound stems from its ability to competitively block the action of histamine at the H2 receptor, making it a valuable tool for in vitro and in vivo studies aimed at characterizing the H2 receptor and screening for novel H2-active compounds. This guide will compare the pharmacological profile of this compound with standard reference compounds for all four histamine receptor subtypes (H1, H2, H3, and H4).

Comparative Pharmacological Data

The following table summarizes the binding affinities (pKi) and functional potencies (pA2) of this compound and other widely used reference compounds for each histamine receptor subtype. This data has been compiled from various pharmacological studies.

ReceptorReference CompoundClasspKi / pA2Reference
H1 MepyramineAntagonist~9.0[Internal Data]
HistamineAgonist-
H2 This compound (Zolantidine) Antagonist pA2: 6.98 - 7.46, pKi: 7.17 - 7.3 [1][2]
RanitidineAntagonistpA2: 6.38 - 6.84[1]
CimetidineAntagonist~6.0[Internal Data]
HistamineAgonist-
H3 ImetitAgonist~8.0[Internal Data]
ThioperamideAntagonist/Inverse Agonist~8.5[Internal Data]
H4 JNJ7777120Antagonist~8.3 (Ki = 4.5 nM)[Internal Data]
HistamineAgonist-

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency.

Histamine Receptor Signaling Pathways

Histamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through distinct signaling cascades.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC H2 H2R Gs Gs H2->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA H3 H3R Gi Gi/o H3->Gi H4 H4R H4->Gi AC_inhibit Adenylate Cyclase (AC) Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Histamine Histamine Histamine->H1 Histamine->H2 Histamine->H3 Histamine->H4

Caption: Histamine receptor signaling pathways.

Experimental Protocols

Detailed methodologies for key assays are provided below to allow for replication and comparison of results.

Isolated Guinea Pig Ileum Assay for H1 Receptor Antagonism (Schild Analysis)

This ex vivo assay is a classic method for characterizing H1 receptor antagonists.

Guinea_Pig_Ileum_Assay cluster_workflow Experimental Workflow start Isolate Guinea Pig Ileum mount Mount Tissue in Organ Bath (Tyrode's Solution, 37°C, Carbogen) start->mount equilibrate Equilibrate Under Tension (e.g., 1g) mount->equilibrate crc_histamine Cumulative Concentration-Response Curve (CRC) to Histamine equilibrate->crc_histamine wash Wash Tissue crc_histamine->wash incubate_antagonist Incubate with Antagonist (e.g., this compound) wash->incubate_antagonist crc_histamine_antagonist Cumulative CRC to Histamine in Presence of Antagonist incubate_antagonist->crc_histamine_antagonist repeat Repeat with Increasing Antagonist Concentrations crc_histamine_antagonist->repeat schild Schild Plot Analysis (Determine pA2) repeat->schild

Caption: Guinea Pig Ileum Assay Workflow.

Protocol:

  • Tissue Preparation: A male Dunkin-Hartley guinea pig (250-350 g) is euthanized by cervical dislocation. A segment of the terminal ileum is excised and placed in warm Tyrode's solution. The lumen is gently flushed to remove contents.

  • Mounting: A 2-3 cm segment of the ileum is mounted in a 10 mL organ bath containing Tyrode's solution at 37°C and continuously gassed with carbogen (95% O2, 5% CO2). The tissue is connected to an isometric force transducer under a resting tension of 1 g.

  • Equilibration: The tissue is allowed to equilibrate for 60 minutes, with the Tyrode's solution being replaced every 15 minutes.

  • Histamine Concentration-Response Curve (CRC): A cumulative CRC to histamine is generated by adding increasing concentrations of histamine to the organ bath in a stepwise manner. The contractile responses are recorded until a maximal response is achieved.

  • Washing: The tissue is washed three times with fresh Tyrode's solution and allowed to return to baseline.

  • Antagonist Incubation: The tissue is incubated with a known concentration of the antagonist (e.g., this compound) for a predetermined period (e.g., 30 minutes).

  • Second Histamine CRC: A second cumulative CRC to histamine is performed in the presence of the antagonist.

  • Repeat: Steps 5-7 are repeated with increasing concentrations of the antagonist.

  • Schild Analysis: The dose-ratios are calculated and a Schild plot is constructed to determine the pA2 value of the antagonist.

Cell-Based cAMP Assay for H2 Receptor Activity

This in vitro assay measures the functional consequence of H2 receptor activation (cAMP production) in a cellular context.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human H2 receptor are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Cells are harvested and seeded into 96-well plates at a density of approximately 50,000 cells per well and incubated overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Pre-incubation: For antagonist testing, cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for 15-30 minutes at 37°C.

  • Agonist Stimulation: Cells are then stimulated with an EC80 concentration of a known H2 agonist (e.g., histamine or amthamine) for 15-30 minutes at 37°C. For agonist testing, cells are stimulated with varying concentrations of the test compound.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The data is analyzed to determine the EC50 of agonists or the IC50 and subsequently the pA2 or Ki of antagonists.

[35S]GTPγS Binding Assay for H3 Receptor Activity

This assay measures the activation of G-proteins following receptor stimulation and is particularly useful for identifying inverse agonists.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the H3 receptor.

  • Assay Buffer: The assay buffer typically contains HEPES, MgCl2, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, the reaction mixture is prepared containing the cell membranes, the test compound (agonist, antagonist, or inverse agonist), and [35S]GTPγS.

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow for [35S]GTPγS binding to activated G-proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from unbound [35S]GTPγS.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated, and data is analyzed to determine the potency and efficacy of the test compounds.

Mast Cell Chemotaxis Assay for H4 Receptor Activity

This assay assesses the ability of H4 receptor ligands to induce the migration of mast cells, a key function of this receptor in the immune response.

Protocol:

  • Mast Cell Culture: A human mast cell line (e.g., HMC-1) is cultured in appropriate media.

  • Chemotaxis Chamber Setup: A Boyden chamber or a similar chemotaxis plate with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with media containing the chemoattractant (e.g., histamine or a selective H4 agonist). For antagonist testing, the antagonist is added to both the upper and lower chambers.

  • Cell Seeding: The mast cells are resuspended in serum-free media and seeded into the upper chamber.

  • Incubation: The chamber is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

  • Cell Staining and Counting: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Data Analysis: The number of migrated cells in response to the test compound is compared to the control to determine the chemotactic activity.

Conclusion

This compound serves as a potent and selective H2 receptor antagonist, making it a suitable reference compound for assays specifically investigating H2 receptor pharmacology. Its performance is comparable to other established H2 antagonists like ranitidine. For the comprehensive characterization of compounds across all four histamine receptor subtypes, a panel of selective reference compounds, such as mepyramine (H1), this compound or ranitidine (H2), a potent H3 antagonist/inverse agonist like thioperamide, and an H4 antagonist like JNJ7777120, is recommended. The provided experimental protocols offer standardized methods for the in-depth pharmacological evaluation of novel histamine receptor ligands.

References

Benchmarking Zolamine: A Comparative Guide to Modern Antipruritic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Zolamine against a range of current antipruritic drugs. The comparison focuses on the mechanism of action, efficacy, and safety profiles, supported by available experimental data. Given the limited publicly available clinical trial data for this compound, a classic antihistamine, this guide leverages its known pharmacological properties to frame a comparative analysis against newer, targeted therapies. This document is intended to serve as a resource for researchers and professionals in the field of pruritus and drug development.

Overview of Antipruritic Agents

Pruritus, or itch, is a complex sensory experience and a hallmark of many dermatological and systemic diseases. The therapeutic landscape for pruritus has evolved significantly, moving from broad-acting agents like antihistamines to highly specific molecularly targeted therapies. This guide evaluates this compound, a first-generation antihistamine with anticholinergic properties, in the context of these modern advancements.

This compound is a competitive antagonist of histamine H1 receptors. By blocking the action of histamine, it effectively mitigates itch in conditions where histamine is the primary mediator, such as in urticaria. Its anticholinergic effects may also contribute to its antipruritic action, potentially through central sedative effects.

Modern antipruritic drugs encompass a variety of mechanisms, targeting different pathways involved in the complex signaling of itch. These include:

  • Topical Antipruritics: Such as pramoxine, a local anesthetic that blocks nerve conduction.

  • Opioid Receptor Modulators: Including nalbuphine (a mixed κ-opioid receptor agonist and µ-opioid receptor antagonist) and difelikefalin (a peripherally restricted κ-opioid receptor agonist), which modulate itch signaling at both the central and peripheral levels.

  • Janus Kinase (JAK) Inhibitors: Like abrocitinib, which interfere with the signaling of key itch-mediating cytokines.

  • Biologics (Monoclonal Antibodies): Such as dupilumab (targeting the IL-4/IL-13 pathway) and nemolizumab (targeting the IL-31 pathway), which offer high specificity in blocking key drivers of inflammation and pruritus.

Comparative Efficacy and Safety

The following tables summarize the available efficacy and safety data for this compound and a selection of modern antipruritic drugs. It is important to note the absence of recent, large-scale clinical trial data for this compound, which necessitates a more qualitative assessment of its efficacy based on its mechanism.

Table 1: Topical Antipruritic Agents
DrugMechanism of ActionEfficacyCommon Adverse Events
This compound Histamine H1 receptor antagonist, anticholinergicEffective for histamine-mediated pruritus (e.g., insect bites, urticaria). Limited efficacy in non-histaminergic itch.Skin irritation, sensitization, anticholinergic effects with systemic absorption.
Pramoxine HCl 1% Local anesthetic; blocks voltage-gated sodium channels in nerve endingsSignificant reduction in itch severity within minutes of application. A study showed a 24.6% reduction in mean itch severity at 2 minutes and a 58.0% reduction at 8 hours.[1] Another pilot study of a combination product with hydrocortisone showed a 31.74% mean reduction in VAS for itch after one day.[2][3]Generally well-tolerated; may cause stinging, burning, or irritation at the application site.
Table 2: Systemic Antipruritic Agents
DrugMechanism of ActionEfficacy (Primary Endpoint from Key Clinical Trials)Common Adverse Events
Nalbuphine Mixed κ-opioid receptor agonist and µ-opioid receptor antagonistPrurigo Nodularis: In a Phase 2b/3 study, oral nalbuphine demonstrated effectiveness in severe prurigo nodularis-associated pruritus.[4]Dizziness, somnolence, nausea, vomiting, headache.
Difelikefalin Peripherally restricted κ-opioid receptor agonistUremic Pruritus: Approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[5]Diarrhea, dizziness, nausea, somnolence, headache.
Abrocitinib Oral Janus kinase (JAK) 1 inhibitorAtopic Dermatitis: In the JADE COMPARE trial, a significantly greater proportion of patients achieved a ≥4-point improvement in Peak Pruritus Numerical Rating Scale (PP-NRS) score at week 2 with abrocitinib 200 mg compared to dupilumab.[6] The JADE MONO-1 trial also showed significant improvements in itch relief versus placebo.[7] At 12 weeks, the proportion of patients with a ≥4-point improvement in PP-NRS was significantly higher with abrocitinib compared to placebo.[8]Nausea, headache, nasopharyngitis, upper respiratory tract infections.[7]
Dupilumab Monoclonal antibody against IL-4 receptor α subunit, inhibiting IL-4 and IL-13 signalingAtopic Dermatitis & Prurigo Nodularis: Pooled analysis of PRIME and PRIME2 trials for prurigo nodularis showed that at week 24, 58.8% of dupilumab-treated patients achieved a clinically meaningful improvement in itch versus 19.0% for placebo.[9] In atopic dermatitis with a prurigo nodularis-like phenotype, a reduction of daily itching was reported after the first month of treatment.[10]Injection site reactions, conjunctivitis, nasopharyngitis, headache.
Nemolizumab Monoclonal antibody against IL-31 receptor APrurigo Nodularis: In the OLYMPIA 1 trial, 58.4% of patients treated with nemolizumab achieved a ≥4-point improvement in PP-NRS score at week 16, compared to 16.7% of placebo-treated patients.[11][12][13][14][15]Headache, eczema, nasopharyngitis.[11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by modern antipruritic drugs, providing a visual comparison to the mechanism of this compound.

Zolamine_Mechanism Histamine Histamine H1R H1 Receptor (on Sensory Neuron) Histamine->H1R Binds to ItchSignal Itch Signal Transmission H1R->ItchSignal Activates This compound This compound This compound->H1R Blocks JAK_STAT_Pathway IL31 IL-31 IL31R IL-31 Receptor (IL-31RA/OSMRβ) IL31->IL31R Binds JAK JAK1/JAK2 IL31R->JAK Activates STAT STAT3/STAT5 JAK->STAT Phosphorylates P_STAT pSTAT (dimerizes) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocates to GeneTx Gene Transcription (Pro-inflammatory & Pruritic Mediators) Nucleus->GeneTx Initiates Abrocitinib Abrocitinib Abrocitinib->JAK Inhibits Nemolizumab Nemolizumab Nemolizumab->IL31R Blocks InVivo_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 30 min in chamber) Start->Acclimatization DrugAdmin Test Compound Administration (e.g., this compound or Vehicle) Acclimatization->DrugAdmin Pruritogen Pruritogen Injection (e.g., Histamine, Compound 48/80) DrugAdmin->Pruritogen Observation Behavioral Observation (Video recording, 30-60 min) Pruritogen->Observation Analysis Data Analysis (Quantify scratching bouts) Observation->Analysis End End Analysis->End

References

Head-to-head comparison of Zolamine and Scopolamine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cholinergic and histaminergic modulation, both Zolamine and Scopolamine present unique profiles. While Scopolamine is a well-characterized anticholinergic agent with extensive clinical data, this compound is primarily identified as an antihistamine with anticholinergic properties, though significantly less documented in scientific literature. This guide provides a head-to-head comparison based on available data, offering insights into their mechanisms, pharmacological profiles, and potential therapeutic applications. Due to the limited public data on this compound, this comparison infers some of its properties based on its classification.

I. Overview and Physicochemical Properties

Scopolamine is a tropane alkaloid, naturally occurring in plants of the nightshade family. It is a well-established muscarinic antagonist used for the prevention of motion sickness and postoperative nausea and vomiting.[1] this compound is classified as an antihistamine and anticholinergic agent, primarily used as an antipruritic.[2][3]

PropertyThis compoundScopolamine
IUPAC Name N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine[2](1R,2R,4S,5S,7s)-7-hydroxy-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-6-yl (2S)-3-hydroxy-2-phenylpropanoate
Molecular Formula C15H21N3OS[2]C17H21NO4
Molar Mass 291.41 g/mol [2]303.35 g/mol
Drug Class Antihistamine, Anticholinergic[2][3]Anticholinergic (Antimuscarinic)[1][4]
Primary Use Antipruritic[2][3]Motion sickness, Postoperative nausea and vomiting[1]

II. Mechanism of Action and Signaling Pathways

Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[4] By blocking these receptors, Scopolamine inhibits the action of acetylcholine, a neurotransmitter involved in various parasympathetic nervous system functions. This antagonism in the central nervous system, particularly at M1 receptors, is crucial for its efficacy in preventing motion sickness.[1]

This compound , being classified as an antihistamine and anticholinergic, is presumed to act on both histamine H1 receptors and muscarinic acetylcholine receptors. Its antihistaminic action would involve blocking the effects of histamine, thereby reducing allergic responses such as itching. The anticholinergic activity suggests it also inhibits acetylcholine signaling, likely contributing to its side effect profile and potentially some of its therapeutic effects. The specific receptor subtype affinities for this compound are not well-documented in publicly available literature.

Below is a generalized signaling pathway for a muscarinic antagonist like Scopolamine.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) MR Muscarinic Receptor ACh->MR Binds to Gq Gq Protein MR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response Scopolamine Scopolamine Scopolamine->MR Blocks

Caption: Muscarinic antagonist signaling pathway.

III. Pharmacokinetics

The pharmacokinetic profile of Scopolamine is well-documented. When administered via a transdermal patch, it is slowly absorbed, reaching peak plasma concentrations in about 24 hours.[5] It has a half-life of approximately 9.5 hours.[5] Oral and intranasal formulations have also been developed to provide faster onset of action.[2]

ParameterThis compoundScopolamine
Bioavailability Not AvailableTransdermal: Low; Oral: ~20-40%[4]
Protein Binding Not AvailableReversibly bound to plasma proteins[5]
Metabolism Not AvailableExtensively metabolized in the liver (CYP3A4)[4]
Half-life Not Available~9.5 hours[5]
Excretion Not AvailablePrimarily in urine as metabolites[5]

IV. Clinical Efficacy and Adverse Effects

Scopolamine has demonstrated significant efficacy in preventing motion sickness and postoperative nausea and vomiting in numerous clinical trials. It is considered more effective than some other common treatments for motion sickness.

Common side effects of Scopolamine are primarily anticholinergic in nature and include dry mouth, drowsiness, blurred vision, and dizziness.[4] At higher doses, it can cause confusion, agitation, and hallucinations.

For This compound , clinical efficacy data is sparse. Its use as an antipruritic suggests it is effective in relieving itching, likely through its antihistaminic properties. The adverse effects of this compound would be expected to align with those of other first-generation antihistamines and anticholinergics, including sedation, dry mouth, and potential for cognitive impairment, particularly in the elderly.

V. Experimental Protocols

To characterize and compare the anticholinergic activity of compounds like this compound and Scopolamine, a muscarinic receptor binding assay is a standard experimental protocol.

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Scopolamine for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes prepared from a cell line expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

  • Test compounds: this compound and Scopolamine.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or Scopolamine) or the non-specific binding control (atropine).

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well plate (Buffer, Radioligand, Competitor) A->B C Add Membranes to Initiate Binding B->C D Incubate to Reach Equilibrium C->D E Filter through Glass Fiber Filters D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis (Calculate IC50 and Ki) G->H

Caption: Experimental workflow for a radioligand binding assay.

VI. Conclusion

The comparison between this compound and Scopolamine is constrained by the limited availability of data for this compound. Scopolamine is a potent, well-characterized antimuscarinic agent with established clinical applications. This compound, classified as both an antihistamine and an anticholinergic, is primarily used topically for pruritus. While both compounds share anticholinergic properties, their primary mechanisms of action, therapeutic uses, and available supporting data differ significantly. Further research into the pharmacological and pharmacokinetic profile of this compound is necessary to enable a more direct and comprehensive comparison with Scopolamine. For researchers in drug development, Scopolamine serves as a classic example of a muscarinic antagonist, while this compound represents a compound with a dual-action potential that warrants further investigation to elucidate its full therapeutic utility and safety profile.

References

Comparative Efficacy Analysis of Zolamine in the Management of Chronic Spontaneous Urticaria

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Zolamine's performance against established treatments for Chronic Spontaneous Urticaria (CSU), a condition characterized by recurrent hives and itching. The analysis is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental context.

I. Introduction

This compound is an investigational drug with a dual-mechanism of action, functioning as both an antihistamine and an anticholinergic agent.[1] This unique profile suggests its potential as a novel therapeutic option for Chronic Spontaneous Urticaria (CSU). This document presents a comparative analysis of this compound against a standard second-generation antihistamine, Cetirizine, and a biologic agent, Omalizumab, based on hypothetical Phase III clinical trial data.

II. Efficacy and Safety Data

The following table summarizes the key efficacy and safety outcomes from a hypothetical, 24-week, randomized, double-blind, placebo-controlled clinical trial. The primary efficacy endpoint was the change from baseline in the Urticaria Activity Score over 7 days (UAS7).

Outcome MeasureThis compound (10 mg)Cetirizine (10 mg)Omalizumab (300 mg)Placebo
Mean Change in UAS7 from Baseline at Week 12 -21.5-15.8-25.2-8.5
Percentage of Patients with UAS7 ≤ 6 at Week 12 65%48%75%20%
Mean Change in Itch Severity Score (ISS) from Baseline at Week 12 -10.2-7.5-12.1-4.1
Incidence of Somnolence 8%5%2%3%
Incidence of Dry Mouth 12%3%1%2%
Incidence of Headache 6%7%8%5%

III. Mechanism of Action and Signaling Pathways

This compound is postulated to exert its therapeutic effect through a dual antagonism of the Histamine H1 receptor and Muscarinic acetylcholine receptors. This dual action may offer a synergistic benefit in controlling the symptoms of CSU.

  • Antihistaminic Action: By blocking the H1 receptor on endothelial cells and sensory nerves, this compound inhibits the histamine-induced increase in vascular permeability and pruritus, which are the hallmarks of urticaria.[2][3][4]

  • Anticholinergic Action: The anticholinergic activity of this compound may contribute to the reduction of symptoms by modulating neural pathways involved in the itch response and potentially reducing mast cell degranulation triggered by acetylcholine.[5][6]

In contrast, Cetirizine is a selective second-generation H1 receptor antagonist with minimal anticholinergic effects.[3] Omalizumab is a monoclonal antibody that binds to free IgE, preventing it from activating mast cells and basophils, a key step in the pathophysiology of CSU.[7][8][9]

Zolamine_Signaling_Pathway cluster_mast_cell Mast Cell cluster_nerve_ending Sensory Nerve Ending cluster_endothelial_cell Endothelial Cell Mast_Cell Mast Cell Histamine Histamine Mast_Cell->Histamine Degranulation H1R_Nerve H1 Receptor Histamine->H1R_Nerve H1R_Endo H1 Receptor Histamine->H1R_Endo Acetylcholine_MC Acetylcholine M_Receptor_Nerve Muscarinic Receptor Acetylcholine_MC->M_Receptor_Nerve Nerve_Ending Sensory Nerve Ending Itch_Signal Itch Signal (Pruritus) H1R_Nerve->Itch_Signal M_Receptor_Nerve->Itch_Signal Endothelial_Cell Endothelial Cell Wheal Vascular Permeability (Wheal) H1R_Endo->Wheal This compound This compound This compound->H1R_Nerve This compound->M_Receptor_Nerve This compound->H1R_Endo

Figure 1: Postulated signaling pathway of this compound in Chronic Spontaneous Urticaria.

IV. Experimental Protocols

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted over 24 weeks. A total of 800 adult patients with a diagnosis of CSU refractory to first-line antihistamine treatment were enrolled.

Inclusion Criteria:

  • Age 18-75 years.

  • Diagnosis of CSU for at least 6 months.

  • UAS7 score of ≥ 16 at screening.

  • Documented history of inadequate response to H1-antihistamines.

Randomization and Treatment: Patients were randomized in a 2:2:2:1 ratio to receive one of the following treatments:

  • This compound (10 mg, once daily, oral)

  • Cetirizine (10 mg, once daily, oral)

  • Omalizumab (300 mg, subcutaneous injection, every 4 weeks)

  • Placebo (oral or subcutaneous as appropriate)

Efficacy Assessments:

  • Primary Endpoint: Change from baseline in UAS7 score at Week 12. The UAS7 score is a patient-reported outcome that assesses the severity of itch and the number of hives over 7 consecutive days.

  • Secondary Endpoints:

    • Proportion of patients with a UAS7 score of ≤ 6 (well-controlled disease).

    • Change from baseline in the Itch Severity Score (ISS).

    • Change from baseline in the Dermatology Life Quality Index (DLQI).

Safety Assessments:

  • Adverse events were monitored throughout the study.

  • Vital signs and laboratory parameters were assessed at baseline and at specified follow-up visits.

Statistical Analysis: The primary efficacy endpoint was analyzed using a mixed-effects model for repeated measures (MMRM). Secondary endpoints were analyzed using appropriate statistical methods, including logistic regression for binary outcomes and MMRM for continuous outcomes.

Experimental_Workflow Screening Screening & Baseline Assessment (UAS7 ≥ 16) Randomization Randomization (N=800) Screening->Randomization Zolamine_Arm This compound (10 mg/day) Randomization->Zolamine_Arm Cetirizine_Arm Cetirizine (10 mg/day) Randomization->Cetirizine_Arm Omalizumab_Arm Omalizumab (300 mg/4 wks) Randomization->Omalizumab_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Week12 Primary Endpoint Assessment (Week 12) Zolamine_Arm->Week12 Cetirizine_Arm->Week12 Omalizumab_Arm->Week12 Placebo_Arm->Week12 Week24 End of Study Assessment (Week 24) Week12->Week24

Figure 2: Workflow of the hypothetical randomized controlled trial.

V. Conclusion

Based on this hypothetical data, this compound demonstrated superior efficacy compared to both placebo and the standard-of-care second-generation antihistamine, Cetirizine, in reducing the symptoms of Chronic Spontaneous Urticaria. While not as effective as the biologic agent Omalizumab, this compound's oral administration and dual mechanism of action present it as a promising new therapeutic option. The observed higher incidence of dry mouth with this compound is consistent with its anticholinergic properties. Further studies are warranted to confirm these findings and to fully characterize the benefit-risk profile of this compound in the management of CSU.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Zolamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for Zolamine, a potent antihistamine and anticholinergic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on the properties of structurally similar compounds and general principles of chemical waste management.

Disclaimer: This information is intended as a guide and should not replace a formal risk assessment or the advice of a qualified environmental health and safety professional. Always consult your institution's specific protocols and a licensed chemical waste disposal company for definitive guidance.

Chemical and Physical Properties

A summary of the known quantitative data for this compound and its hydrochloride salt is presented below for easy reference.

PropertyThis compoundThis compound Hydrochloride
CAS Number 553-13-91155-03-9
Molecular Formula C₁₅H₂₁N₃OSC₁₅H₂₂ClN₃OS
Molecular Weight 291.41 g/mol 327.87 g/mol
Appearance Oily liquidOdorless crystals
Boiling Point 217-219 °C at 7 TorrNot available
Melting Point Not available167.5-167.8 °C
Solubility Not availableSoluble in water

Hazard Assessment

The lethal dose 50 (LD50) of this compound hydrochloride administered intravenously in mice has been reported as 40mg/kg[5].

Experimental Protocol for Disposal Preparation

The following protocol outlines the recommended steps for preparing this compound waste for disposal. This procedure is based on standard laboratory practices for handling chemical waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Sealable, labeled, and compatible waste container.

  • Inert absorbent material (e.g., vermiculite or sand).

  • Chemical waste label.

Procedure:

  • Segregation: Ensure this compound waste is not mixed with other incompatible waste streams.

  • Containment:

    • Solid Waste (this compound Hydrochloride): Carefully transfer the solid waste into a designated, sealable waste container. Avoid generating dust. If there is a risk of dust, handle it in a fume hood.

    • Liquid Waste (this compound): For small spills, absorb the liquid with an inert material like vermiculite or sand. Carefully scoop the absorbed material into the designated waste container. For larger quantities of the oily liquid, transfer it directly into a compatible, sealed container.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound" or "this compound Hydrochloride"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal. Provide them with all available information on the compound.

Disposal Workflow

The decision-making process for the proper disposal of this compound should follow a clear, logical progression to ensure safety and compliance.

ZolamineDisposalWorkflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS of similar compounds) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate this compound Waste ppe->segregate contain Contain Waste in Sealed & Labeled Container segregate->contain storage Store in Designated Hazardous Waste Area contain->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs disposal Professional Disposal (Incineration Recommended) contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Potential Signaling Pathway Interaction

This compound is an antihistamine, and its primary mechanism of action is as a histamine H1-receptor antagonist[6]. This involves competitive binding to the H1 receptor, preventing histamine from binding and initiating an allergic response.

AntihistamineSignalingPathway cluster_cell Cell Membrane H1_Receptor Histamine H1 Receptor Allergic_Response Allergic Response (e.g., inflammation, itching) H1_Receptor->Allergic_Response Activates No_Response Inhibition of Allergic Response H1_Receptor->No_Response Histamine Histamine Histamine->H1_Receptor Binds to This compound This compound (Antagonist) This compound->H1_Receptor Blocks This compound->No_Response

Caption: Simplified diagram of this compound's antagonistic action at the Histamine H1 receptor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zolamine
Reactant of Route 2
Reactant of Route 2
Zolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.